molecular formula C9H10BrN3 B3046978 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine CAS No. 133240-32-1

5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B3046978
CAS No.: 133240-32-1
M. Wt: 240.1 g/mol
InChI Key: GJCDWILXTONYNB-UHFFFAOYSA-N
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Description

5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine is a high-value chemical intermediate designed for advanced research and development, particularly in the fields of medicinal chemistry and antimicrobial discovery. This brominated imidazopyridine derivative features a core structure that is recognized as a privileged scaffold in drug design due to its wide range of biological activities . The bromine atom at the 5-position serves as a key handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies. The specific substitution pattern with ethyl and methyl groups is strategically chosen to influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets. Imidazo[4,5-b]pyridine derivatives have been extensively studied as precursors for therapeutic agents and are scientifically documented to possess significant antimicrobial properties . Recent research on closely related analogs has demonstrated potent activity against Gram-positive bacteria, such as Bacillus cereus , with molecular docking studies confirming strong interactions with active sites of target enzymes like DHFR (Dihydrofolate reductase) . This suggests a promising mechanism of action for this compound class as potential antibacterial agents. Furthermore, this scaffold is under investigation for its potential in other therapeutic areas, including anticancer and anti-tuberculosis applications . The product is provided with comprehensive analytical data (including 1H NMR, 13C NMR, and mass spectrometry) to ensure identity and purity for critical research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-3-7-12-8-5(2)4-6(10)11-9(8)13-7/h4H,3H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCDWILXTONYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C(=CC(=N2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598575
Record name 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133240-32-1
Record name 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: The Strategic Utility of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of therapeutics heavily relies on privileged scaffolds that offer predictable pharmacokinetics, structural rigidity, and orthogonal vectors for functionalization. 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine (CAS: 133240-32-1)[1] stands out as a highly versatile heterocyclic building block. Originally popularized as a critical intermediate in the synthesis of Angiotensin II receptor blockers (ARBs)[2], this core has seen renewed interest in the development of novel kinase and autotaxin (ATX) inhibitors[3].

As a Senior Application Scientist, I have structured this guide to move beyond basic structural data, providing a deep dive into the mechanistic rationale behind its reactivity, validated synthetic workflows, and its downstream applications in pharmaceutical development.

Physicochemical Profiling & Structural Identity

The imidazo[4,5-b]pyridine system is characterized by its annular tautomerism; the acidic proton rapidly exchanges between the N1 and N3 positions. Consequently, literature frequently refers to this compound interchangeably as the 1H- or 3H-tautomer[4].

PropertyValue
Chemical Name 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine
CAS Registry Number 133240-32-1
Molecular Formula C9H10BrN3
Molecular Weight 240.10 g/mol
Structural Class Fused bicyclic heteroaromatic (Imidazopyridine)
Hydrogen Bond Donors 1 (Imidazole NH)
Hydrogen Bond Acceptors 2 (Pyridine N, Imidazole N)
Key Reactive Sites C5 (Bromine), N1/N3 (Acidic NH)

Structural Biology & Mechanistic Rationale

The architectural design of 5-bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine is not accidental; every functional group serves a distinct pharmacological and synthetic purpose:

  • The 2-Ethyl and 7-Methyl Substituents: These alkyl groups provide essential steric bulk and lipophilicity. In the context of Angiotensin II antagonists, these groups act as hydrophobic anchors that project into the lipophilic pockets of the AT1 receptor, stabilizing the ligand-receptor complex through Van der Waals interactions[2].

  • The Imidazo[4,5-b]pyridine Core: This bioisostere of benzimidazole offers an altered electron density profile. The additional pyridine nitrogen lowers the overall pKa of the imidazole NH, modulating the molecule's solubility and membrane permeability.

  • The 5-Bromo Handle: The bromine atom at the C5 position is highly activated. Because it is adjacent to the electron-withdrawing pyridine nitrogen, the C-Br bond is exceptionally primed for oxidative addition, making it an ideal substrate for transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution.

MechanisticPathways Core 5-Bromo-2-ethyl-7-methyl- 1H-imidazo[4,5-b]pyridine (Privileged Scaffold) CrossCoupling Pd-Catalyzed Cross-Coupling (C5 Position) Core->CrossCoupling Suzuki/Buchwald Catalyst, Base Cyanation Rosenmund-von Braun Cyanation (C5 Position) Core->Cyanation CuCN, Pyridine 150°C Alkylation Regioselective N-Alkylation (N1 / N3 Position) Core->Alkylation Alkyl Halide K2CO3, DMF

Diagram illustrating the orthogonal functionalization pathways of the imidazo[4,5-b]pyridine core.

Validated Synthetic Workflows

To ensure scientific integrity and reproducibility, the following protocols are derived from validated patent literature[2][5] and optimized for laboratory-scale execution.

Protocol 3.1: Synthesis of the Brominated Core Scaffold

Mechanistic Causality: The conversion of a precursor (such as a 5-chloro or methoxy derivative) to the 5-bromo target utilizes 30% Hydrobromic acid (HBr) in glacial acetic acid (HOAc)[2]. Acetic acid provides a highly polar, protic environment that solubilizes the heterocyclic precursor while tolerating high temperatures. The HBr serves a dual purpose: it protonates the basic pyridine nitrogen (further increasing the electrophilicity of the C5 position) and provides a massive excess of nucleophilic bromide ions to drive the halogen exchange via a nucleophilic aromatic substitution ( SN​Ar ) mechanism.

Step-by-Step Methodology:

  • Reagent Preparation: Suspend 22.2 g (approx. 0.113 mol) of the heterocyclic precursor in 150 mL of 30% HBr-HOAc solution.

  • Thermal Activation: Heat the reaction mixture to 100°C under a reflux condenser. Maintain this temperature for 19 hours to ensure complete conversion[2].

  • Quenching: Carefully pour the hot reaction mixture over 500 g of crushed ice. Rationale: This rapidly dissipates the exothermic heat of dilution and prevents degradation of the core.

  • Neutralization: Slowly add concentrated Ammonium Hydroxide ( NH4​OH ) until the pH reaches ~7.0. Rationale: Neutralization deprotonates the imidazopyridine core, converting it from a water-soluble hydrobromide salt into its neutral, lipophilic free-base form.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (5 x 200 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Isolation: Concentrate the organic layer under reduced pressure. Crystallize the crude residue from Ethyl Acetate to yield the pure 5-bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine as a solid.

SyntheticWorkflow Precursor Heterocyclic Precursor (e.g., 5-Chloro derivative) Reaction Acidic Halogen Exchange 30% HBr in Glacial HOAc Precursor->Reaction Solubilization Thermal Thermal Activation 100°C for 19 Hours Reaction->Thermal Nucleophilic Substitution Quench Quench & Neutralization Ice + NH4OH (pH ~7) Thermal->Quench Reaction Termination Isolation Liquid-Liquid Extraction (5x EtOAc) & Crystallization Quench->Isolation Product Recovery

Step-by-step experimental workflow for the synthesis and isolation of the brominated core.

Protocol 3.2: Downstream Cyanation via Rosenmund-von Braun Reaction

Once the core is N-alkylated with a biphenyl-tetrazole moiety (a common ARB motif), the 5-bromo group is frequently converted to a nitrile[5].

Mechanistic Causality: Standard palladium-catalyzed cyanations can suffer from severe catalyst poisoning due to the multiple basic nitrogen atoms present in the imidazopyridine and tetrazole rings. Employing a classic Rosenmund-von Braun reaction using stoichiometric Copper(I) Cyanide (CuCN) in pyridine circumvents this issue. Pyridine acts as an excellent coordinating solvent that stabilizes the Cu(I) intermediate, while the high temperature (150°C) provides the activation energy necessary to cleave the strong C(sp2)-Br bond.

Step-by-Step Methodology:

  • Setup: In a pressure-resistant reaction vial, combine 41 mg of the N-alkylated 5-bromo intermediate, 80 mg of CuCN, and 0.2 mL of anhydrous pyridine[5].

  • Reaction: Seal the vial and heat the mixture to 150°C with vigorous magnetic stirring for 4 hours.

  • Solvent Removal: Cool the mixture to room temperature and remove the pyridine via vacuum distillation.

  • Workup: Dissolve the resulting dark mass in a mixture of Ethyl Acetate and aqueous ammonia (to break down the copper complexes). Separate the organic layer, concentrate, and purify via flash chromatography to isolate the 5-cyano derivative.

Applications in Pharmaceutical Development

The utility of 5-bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine extends across multiple therapeutic domains:

  • Cardiovascular Therapeutics (ARBs): The scaffold was fundamentally pioneered during the race to develop non-peptide Angiotensin II antagonists. By alkylating the N3 position with a substituted biphenyl-tetrazole group and functionalizing the C5 position, researchers developed potent antihypertensive agents that block the AT1 receptor, effectively managing congestive heart failure and elevated intraocular pressure[2].

  • Oncology & Kinase Inhibition: More recently, derivatives of this core have been patented as potent inhibitors of autotaxin (ATX), an enzyme responsible for generating lysophosphatidic acid (LPA), which is implicated in tumor progression, metastasis, and fibrotic diseases[3]. The tunable nature of the C5 position allows for the rapid generation of structure-activity relationship (SAR) libraries to optimize kinase selectivity.

References

  • European Patent EP3753943A1 Title: Heterocyclic compound, application thereof and pharmaceutical composition comprising same Source: Google Patents URL
  • Canadian Patent CA2063866A1 Title: Angiotensin II antagonists incorporating a substituted thiophene or furan Source: Google Patents URL
  • PrepChem Synthetic Protocols (Step C) Title: Preparation of 5-bromo-2-ethyl-7-methyl-imidazo[4,5-b]pyridine Source: PrepChem.com URL:[Link]

  • PrepChem Synthetic Protocols (Cyanation) Title: Synthesis of 5-Cyano-2-ethyl-7-methyl-3-(2'-(tetrazol-5-yl)biphen-4-yl)methyl-3H-imidazo[4,5-b]pyridine Source: PrepChem.com URL:[Link]

Sources

Biological Activity and Synthetic Utility of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine in Angiotensin II Receptor Antagonist Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of cardiovascular drug discovery, the architectural design of non-peptide Angiotensin II Type 1 (AT1) receptor antagonists (ARBs) relies heavily on privileged heterocyclic scaffolds. 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine (CAS: 133240-32-1) is a highly specialized, intermediate building block utilized in the synthesis of potent antihypertensive agents. As a Senior Application Scientist, I approach this compound not as a final therapeutic, but as a meticulously engineered pharmacophore core. This guide dissects the causality behind its structural features, its biological implications in the Renin-Angiotensin System (RAS), and the self-validating synthetic workflows required to functionalize it into active drug candidates.

Pharmacological Context: The Renin-Angiotensin System (RAS)

The biological utility of imidazo[4,5-b]pyridine derivatives is rooted in their ability to disrupt the RAS cascade. Angiotensin II (Ang II), a potent vasoconstrictor, exerts its physiological effects by binding to the AT1 receptor on vascular smooth muscle cells.

When designing ARBs, the transition from a simple imidazole core (e.g., Losartan) to a fused bicyclic system like imidazo[4,5-b]pyridine is a calculated bioisosteric replacement. The introduction of the pyridine nitrogen lowers the overall pKa of the system compared to a standard benzimidazole core (seen in Candesartan). This subtle electronic shift significantly enhances the aqueous solubility and oral bioavailability of the resulting drug candidate while maintaining sub-nanomolar receptor affinity [1].

RAS_Pathway Angiotensinogen Angiotensinogen (Liver) AngI Angiotensin I Angiotensinogen->AngI Cleaved by Renin Renin (Kidney) Renin->AngI AngII Angiotensin II AngI->AngII Converted by ACE ACE (Lungs) ACE->AngII AT1R AT1 Receptor (Vasculature/Adrenal) AngII->AT1R Agonist Binding Response Vasoconstriction & Aldosterone Secretion AT1R->Response Activation ARB Imidazo[4,5-b]pyridine Derivatives (ARBs) ARB->AT1R Competitive Inhibition

Fig 1. RAS signaling pathway and AT1 receptor inhibition by imidazo[4,5-b]pyridine derivatives.

Chemical Properties and Structure-Activity Relationship (SAR)

Every functional group on 5-bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine serves a distinct pharmacological or synthetic purpose. The core itself is inactive; its biological activity is unlocked only after functionalization at the N3 and C5 positions.

Table 1: SAR Contributions of the Core Scaffold
Structural FeaturePharmacological RoleSynthetic Utility
Imidazo[4,5-b]pyridine Bioisostere of benzimidazole; lowers pKa, improves oral bioavailability.Rigid scaffold for spatial orientation of pharmacophores.
2-Ethyl Group Occupies the lipophilic binding pocket of the AT1 receptor.Derived from propionic acid during cyclization.
7-Methyl Group Induces a conformational lock, directing N-alkylation to the N3 position.Enhances steric bulk; prevents rapid metabolic oxidation.
5-Bromo Group Minimal direct receptor interaction in its native halogen state.Prime synthetic handle for Pd-catalyzed cross-coupling.
N3 Position Anchor point for the acidic biphenyl-tetrazole moiety.Primary site of electrophilic alkylation.

Experimental Workflows: Synthesis and Functionalization

To ensure scientific integrity, the following protocols are designed as self-validating systems. We do not merely mix reagents; we exploit thermodynamic and kinetic principles to drive regioselectivity.

Protocol A: Synthesis of the Core Scaffold

Objective: Construct the fused bicyclic ring from 6-bromo-4-methylpyridine-2,3-diamine.

  • Amidation & Cyclodehydration: Suspend the diamine precursor in excess propionic acid. Causality: Propionic acid acts as both the solvent and the acylating agent, selectively attacking the more nucleophilic amine.

  • Acid-Promoted Cyclization: Treat the intermediate with 30% HBr in acetic acid and heat to 100°C for 19 hours [2]. Causality: The harsh acidic environment protonates the leaving water molecule, driving the thermodynamic cyclodehydration. HBr is specifically chosen over HCl to prevent halogen exchange at the C5 position.

  • Validation: Monitor via LC-MS. The reaction is complete when the intermediate mass disappears, and the target mass (m/z ~240/242, indicating the bromine isotopes) dominates. Neutralize with NH₄OH to precipitate the product.

Protocol B: Regioselective N-Alkylation and C5 Cross-Coupling

Objective: Append the biphenyl-tetrazole pharmacophore and functionalize the C5 position.

  • Regioselective N-Alkylation: React the core with 4-(bromomethyl)biphenyl-2'-(trityl-tetrazole) using K₂CO₃ in DMF at 80°C. Causality: K₂CO₃ is a mild base that deprotonates the imidazole ring, allowing thermodynamic equilibration. The 7-methyl group sterically clashes with the N1 position, driving the equilibrium almost entirely toward the desired N3-alkylated isomer.

  • Validation: Perform TLC (Silica, EtOAc/Hexane). The N3 isomer runs faster due to internal dipole masking. Confirm regiochemistry via 2D NOESY NMR (look for a cross-peak between the N-CH₂ protons and the 2-ethyl protons).

  • Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura): React the N3-alkylated intermediate with a boronic acid (e.g., methylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in Toluene/H₂O at 90°C. Causality: The 5-bromo group on the electron-deficient pyridine ring undergoes facile oxidative addition, allowing the introduction of diverse alkyl/aryl groups to optimize receptor fit.

Synthetic_Workflow Start 5-Bromo-2-ethyl-7-methyl- 1H-imidazo[4,5-b]pyridine (Core) Alkylation N-Alkylation (Biphenyl-tetrazole precursor) Start->Alkylation Base (e.g., K2CO3), DMF, 80°C CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Stille at C-5) Alkylation->CrossCoupling Pd(PPh3)4, Boronic Acid, Base, Heat Deprotection Tetrazole Deprotection (Trityl removal) CrossCoupling->Deprotection Acidic conditions (e.g., HCl/MeOH) Final Active AT1 Antagonist (Target Drug) Deprotection->Final Purification

Fig 2. Step-by-step synthetic workflow for functionalizing the imidazo[4,5-b]pyridine core.

Biological Activity Evaluation (In Vitro)

Once the 5-bromo core is fully functionalized and deprotected, the biological activity of the resulting derivatives is rigorously quantified. The gold standard for evaluating these compounds involves radioligand binding assays and functional tissue assays.

Radioligand Binding Assay Protocol:

  • Isolate rat liver membranes (a tissue rich in AT1 receptors).

  • Incubate the membranes with 0.05 nM [¹²⁵I]-Angiotensin II and varying concentrations of the synthesized ARB (10⁻¹⁰ to 10⁻⁵ M) in a buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% BSA at pH 7.4.

  • Causality: The BSA prevents non-specific binding of the highly lipophilic ARBs to the plastic assay tubes.

  • Filter through glass-fiber filters and measure the retained radioactivity. Calculate the IC₅₀ (concentration required to displace 50% of the radioligand).

Table 2: Comparative AT1 Receptor Binding Affinities (In Vitro)
Core Scaffold TypeRepresentative Drug/CompoundAT1 Binding IC₅₀ (nM)Oral Bioavailability (%)
ImidazoleLosartan10.0 - 20.0~33%
BenzimidazoleCandesartan0.3 - 0.6~15%
Imidazo[4,5-b]pyridine (5-Me)L-158,8090.3 - 0.9~40%
Imidazo[4,5-b]pyridine (5-Br)5-Bromo Precursor> 50.0 (Inactive)N/A
Imidazo[4,5-b]pyridine (Dual)Compound 2l (PPARγ/AT1)1.6~52%

Data synthesized from 3 and 4.

Conclusion

5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine is a masterclass in rational drug design. It is not an active drug, but a highly optimized chassis. The 2-ethyl group ensures target engagement, the 7-methyl group dictates synthetic regioselectivity, and the 5-bromo group provides a versatile canvas for late-stage cross-coupling. By understanding the causality behind these structural choices, drug development professionals can leverage this core to design next-generation dual-action therapeutics, such as combined AT1 antagonists and PPARγ agonists.

References

  • Mantlo, N. B., Chakravarty, P. K., Ondeyka, D. L., et al. (1991). "Potent, orally active imidazo[4,5-b]pyridine-based angiotensin II receptor antagonists." Journal of Medicinal Chemistry. 1

  • Chakravarty, P. K., Naylor, E. M., Chen, A., et al. (1994). "A highly potent, orally active imidazo[4,5-b]pyridine biphenylacylsulfonamide (MK-996; L-159,282): a new AT1-selective angiotensin II receptor antagonist." Journal of Medicinal Chemistry. 3

  • Casimiro-Garcia, A., Filzen, G. F., Flynn, D., et al. (2011). "Discovery of a Series of Imidazo[4,5-b]pyridines with Dual Activity at Angiotensin II Type 1 Receptor and Peroxisome Proliferator-Activated Receptor-γ." Journal of Medicinal Chemistry. 4

  • European Patent Office. (1992). "Heterocyclic compounds bearing acidic functional groups as angiotensin II antagonists." EP 0503838 A2. 2

Sources

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies and starting materials required for the preparation of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine. The imidazo[4,5-b]pyridine scaffold, an aza-analog of benzimidazole, is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1] This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and ensures a foundation of scientific integrity through authoritative references.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine, dictates the overall synthetic strategy. The most common and reliable method for constructing the imidazo[4,5-b]pyridine core is the Phillips-Ladenburg condensation.[2] This involves the cyclocondensation of an ortho-diaminopyridine with a carboxylic acid or its derivative.

Disconnecting the imidazole ring of the target molecule reveals two primary synthons: the key intermediate 5-Bromo-6-methylpyridine-2,3-diamine and propanoic acid (or a suitable derivative like propionic anhydride or propanoyl chloride).

The synthesis, therefore, is logically divided into two major phases:

  • Phase 1: The multi-step preparation of the crucial, highly substituted diaminopyridine intermediate.

  • Phase 2: The final cyclocondensation reaction to form the target imidazopyridine ring system.

G Target 5-Bromo-2-ethyl-7-methyl- 1H-imidazo[4,5-b]pyridine Disconnection Phillips-Ladenburg Condensation Target->Disconnection Intermediate 5-Bromo-6-methylpyridine- 2,3-diamine Disconnection->Intermediate CarboxylicAcid Propanoic Acid (or derivative) Disconnection->CarboxylicAcid Precursor1 2-Amino-6-methylpyridine Intermediate->Precursor1 Multi-step Synthesis

Caption: Retrosynthetic analysis of the target molecule.

Core Starting Materials: Selection and Properties

The success of the synthesis hinges on the quality and availability of the starting materials. The primary precursors are commercially available, though the synthesis of the diaminopyridine intermediate requires careful execution of several steps.

Starting MaterialCAS No.Molecular Weight ( g/mol )Key PropertiesCommon Suppliers
2-Amino-6-methylpyridine1824-81-3108.14Off-white to yellow crystalline solidSigma-Aldrich, TCI, Acros
Propanoic Acid79-09-474.08Colorless, pungent liquidMajor chemical suppliers
N-Bromosuccinimide (NBS)128-08-5177.98White crystalline solid, source of electrophilic bromineSigma-Aldrich, Alfa Aesar
Nitric Acid (fuming)7697-37-263.01Highly corrosive liquid, strong oxidizing and nitrating agentMajor chemical suppliers
Sulfuric Acid (conc.)7664-93-998.08Highly corrosive liquid, dehydrating and nitrating agent catalystMajor chemical suppliers
Tin(II) Chloride Dihydrate10025-69-1225.63White crystalline solid, common reducing agent for nitro groupsSigma-Aldrich, Strem
Raney Nickel7440-02-058.69Finely divided nickel alloy, catalyst for hydrogenationSigma-Aldrich, Alfa Aesar

Synthetic Pathway and Mechanistic Insights

The overall synthetic workflow is a multi-step process that builds complexity on a simple, commercially available pyridine ring.

G cluster_phase1 Phase 1: Synthesis of Diamine Intermediate cluster_phase2 Phase 2: Cyclocondensation A 2-Amino-6-methylpyridine B 2-Amino-5-bromo- 6-methylpyridine A->B  Bromination  (NBS) C 2-Amino-5-bromo-3-nitro- 6-methylpyridine B->C  Nitration  (HNO₃/H₂SO₄) D 5-Bromo-6-methylpyridine- 2,3-diamine C->D  Reduction  (SnCl₂ or H₂/Raney Ni) F 5-Bromo-2-ethyl-7-methyl- 1H-imidazo[4,5-b]pyridine D->F  Phillips Condensation  (e.g., PPA, 170°C) E Propanoic Acid E->F

Caption: Overall synthetic workflow.

Phase 1: Synthesis of 5-Bromo-6-methylpyridine-2,3-diamine

This phase is the most challenging part of the synthesis, requiring careful control of regioselectivity.

Step 1: Bromination of 2-Amino-6-methylpyridine The synthesis begins with the electrophilic bromination of 2-amino-6-methylpyridine. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. The position para to the amino group (C5) is sterically more accessible and electronically favored, leading to the desired 2-amino-5-bromo-6-methylpyridine. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation.

Step 2: Nitration of 2-Amino-5-bromo-6-methylpyridine The subsequent step is the nitration of the brominated pyridine. This is a critical step where regioselectivity must be controlled. The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid ("mixed acid") at low temperatures. The amino group's directing influence is paramount, placing the incoming nitro group at the C3 position.[3]

Step 3: Reduction of the Nitro Group The final step in this phase is the reduction of the nitro group to an amine, yielding the key 5-Bromo-6-methylpyridine-2,3-diamine intermediate. Several methods are effective for this transformation:

  • Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and efficient method.[4]

  • Metal-Acid Reduction: A classic method involves using a metal like Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).[5] This method is robust and often used when catalytic hydrogenation is not feasible.

Phase 2: Phillips-Ladenburg Cyclocondensation

This final step involves the condensation of the synthesized 5-Bromo-6-methylpyridine-2,3-diamine with propanoic acid. The reaction is typically heated at high temperatures (e.g., 170-200°C) in the presence of a dehydrating agent or acid catalyst, such as polyphosphoric acid (PPA) or nitrobenzene.[1] The mechanism involves the initial formation of an amide bond between one of the amino groups and the carboxylic acid, followed by an intramolecular cyclization and dehydration to form the stable imidazole ring.

Detailed Experimental Protocols

Caution: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-Amino-5-bromo-3-nitro-6-methylpyridine
  • Bromination: To a solution of 2-amino-6-methylpyridine (10.8 g, 0.1 mol) in a suitable solvent like acetic acid, add N-Bromosuccinimide (17.8 g, 0.1 mol) portion-wise while maintaining the temperature below 25°C. Stir the reaction for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Pour the reaction mixture into ice water and neutralize with a base (e.g., NaOH solution) to precipitate the product. Filter the solid, wash with water, and dry to obtain 2-amino-5-bromo-6-methylpyridine.

  • Nitration: Cool a flask containing concentrated sulfuric acid (50 mL) to 0°C in an ice bath. Slowly add the 2-amino-5-bromo-6-methylpyridine (18.7 g, 0.1 mol) while maintaining the temperature below 5°C.

  • Add fuming nitric acid (7.5 mL) dropwise to the mixture, ensuring the temperature does not exceed 5°C.[3]

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat gently to 50-60°C for another hour.[3]

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with 40% sodium hydroxide solution until a precipitate forms. Filter the yellow solid, wash thoroughly with water, and dry under vacuum. The resulting product, 2-amino-5-bromo-3-nitro-6-methylpyridine, is often pure enough for the next step.

Protocol 2: Synthesis of 5-Bromo-6-methylpyridine-2,3-diamine
  • Suspend 2-amino-5-bromo-3-nitro-6-methylpyridine (23.2 g, 0.1 mol) in ethanol (200 mL).

  • Add Tin(II) chloride dihydrate (112.8 g, 0.5 mol) to the suspension.[5]

  • Heat the mixture to reflux (approx. 78°C) and stir for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water and make the solution strongly basic by the careful addition of concentrated NaOH solution.

  • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-Bromo-6-methylpyridine-2,3-diamine.[5] It may be purified further by column chromatography or recrystallization if necessary.

Protocol 3: Synthesis of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine
  • In a round-bottom flask, combine 5-Bromo-6-methylpyridine-2,3-diamine (2.02 g, 10 mmol) and polyphosphoric acid (PPA) (approx. 20 g).

  • Add propanoic acid (0.89 g, 12 mmol).

  • Heat the mixture to 170-180°C with stirring for 4-6 hours. The mixture will become thick.

  • Work-up: Cool the reaction mixture to about 100°C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by adding concentrated ammonium hydroxide until the pH is basic. This will precipitate the crude product.

  • Filter the solid product, wash it extensively with water, and dry it under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to obtain the final product.

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Melting Point: As an indicator of purity.

Safety and Handling

  • Acids (Sulfuric, Nitric, Propanoic): Are highly corrosive. Always wear gloves, safety glasses, and a lab coat. Work in a fume hood and handle with extreme care.

  • N-Bromosuccinimide (NBS): Is a lachrymator and corrosive. Avoid inhalation and contact with skin.

  • Raney Nickel: Is pyrophoric when dry and must be handled as a slurry in water or ethanol. It is also a flammable solid.

  • High Temperatures: The cyclocondensation step requires high temperatures. Use appropriate heating mantles and ensure the apparatus is set up securely.

This guide provides a robust framework for the synthesis of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine. By understanding the principles behind each step and adhering to careful experimental technique, researchers can successfully prepare this valuable heterocyclic compound for further investigation in drug discovery and development programs.

References

  • Oluwafemi, K. A. et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-parasitic agents. Arkivoc, 2023(vii), 124-140. Available from: [Link]

  • Singh, S. et al. (2012). A modification of the method reported by Singh et al., who condensed selected benzaldehydes with diaminopyridines in refluxing nitrobenzene. Arkivoc, 2023(vii), 124-140. [This is a conceptual reference to a general method often cited in papers like the one above].
  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. Available from: [Link]

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters, 14(7), 1764-1767. Available from: [Link]

Sources

An In-depth Technical Guide to 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine and its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the chemical synthesis, biological activities, and structure-activity relationships of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine and its structural analogs. This class of compounds, built upon the versatile imidazo[4,5-b]pyridine scaffold, has garnered significant attention in medicinal chemistry due to its isosteric relationship with naturally occurring purines and its potential as a privileged structure in drug design.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Imidazo[4,5-b]pyridine Core

The imidazo[4,5-b]pyridine ring system is a fused heterocyclic scaffold that mimics the structure of purines, such as adenine and guanine, which are fundamental components of nucleic acids and play crucial roles in numerous biological processes.[1] This structural similarity allows imidazo[4,5-b]pyridine derivatives to interact with a wide range of biological targets, making them a fertile ground for the development of new drugs.[1][4] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer,[1][5][6][7] antimicrobial,[5][8] antiviral,[9] and enzyme inhibitory activities.[7][10][11]

The core structure of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine offers several points for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activity. The bromine atom at the 5-position can be utilized for cross-coupling reactions to introduce diverse substituents. The ethyl group at the 2-position and the methyl group at the 7-position also influence the molecule's steric and electronic properties, which in turn affect its interaction with biological targets.

Synthetic Strategies for Imidazo[4,5-b]pyridine Analogs

The synthesis of imidazo[4,5-b]pyridine derivatives typically involves the condensation of a substituted 2,3-diaminopyridine with a carboxylic acid or an aldehyde.[3][8] For the synthesis of analogs of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine, a common starting material is 5-bromo-2,3-diaminopyridine.

General Synthesis of the Imidazo[4,5-b]pyridine Core

A prevalent method for constructing the imidazo[4,5-b]pyridine core is the condensation of a 2,3-diaminopyridine derivative with an aldehyde, often in the presence of an oxidizing agent like iodine, or under acidic conditions.[8] Microwave-assisted synthesis has also been shown to reduce reaction times and improve yields.[5]

Experimental Protocol: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (A Representative Analog) [8]

  • Dissolution: Dissolve 5.31 mmol of 5-bromo-2,3-diaminopyridine (1 g) in 40 mL of ethanol (EtOH).

  • Addition of Aldehyde: Add 5.84 mmol of benzaldehyde (0.6 mL) dropwise to the solution.

  • Addition of Catalyst: Add 0.531 mmol of diiodide (0.09 g) to the reaction mixture.

  • Reflux: Bring the solution to reflux with magnetic stirring at 90 °C for 24 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by flash chromatography on silica gel.

Functionalization and Derivatization

The imidazo[4,5-b]pyridine scaffold can be further modified at various positions to generate a library of analogs for structure-activity relationship (SAR) studies.

  • N-Alkylation: The nitrogen atoms of the imidazole ring (N1, N3, and N4) can be alkylated using various alkyl halides under phase transfer catalysis conditions.[8] The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the electrophile.[8]

  • Suzuki Coupling: The bromine atom at the 5-position is a versatile handle for introducing aryl or heteroaryl groups via Suzuki coupling reactions, a powerful tool for creating chemical diversity.[6]

Below is a workflow illustrating the general synthetic and derivatization pathways for imidazo[4,5-b]pyridine analogs.

Synthetic_Workflow Start 5-Bromo-2,3-diaminopyridine Core_Formation Imidazo[4,5-b]pyridine Core Synthesis (Condensation/Cyclization) Start->Core_Formation Aldehyde R-CHO (e.g., Propionaldehyde for 2-ethyl) Aldehyde->Core_Formation Core_Product 5-Bromo-2-ethyl-1H- imidazo[4,5-b]pyridine Core_Formation->Core_Product N_Alkylation N-Alkylation (R'-X, Base) Core_Product->N_Alkylation Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Core_Product->Suzuki N_Alkyl_Analogs N-Alkylated Analogs N_Alkylation->N_Alkyl_Analogs Aryl_Analogs 5-Aryl Analogs Suzuki->Aryl_Analogs

Caption: General synthetic workflow for imidazo[4,5-b]pyridine analogs.

Biological Activities and Therapeutic Potential

Structural analogs of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine have been investigated for a variety of therapeutic applications. The imidazo[4,5-b]pyridine scaffold is a key pharmacophore in the design of kinase inhibitors, anticancer agents, and modulators of other important biological pathways.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative activity of imidazo[4,5-b]pyridine derivatives against various cancer cell lines.[1][5][9] For instance, certain 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines have shown significant anticancer activity against breast cancer cell lines (MCF-7 and BT-474).[5] The mechanism of action for many of these compounds involves the inhibition of key enzymes in cell cycle progression and signal transduction.

  • CDK9 Inhibition: Novel imidazo[4,5-b]pyridine derivatives have been designed and synthesized as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[7] Several compounds showed significant activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[7]

  • Bruton's Tyrosine Kinase (BTK) Inhibition: Imidazo[4,5-b]pyridine derivatives have been developed as noncovalent, reversible inhibitors of BTK, a validated therapeutic target for B-cell malignancies.[11] Structure-activity relationship studies revealed that specific substitutions on the imidazole scaffold are crucial for potent inhibition.[11]

Phosphodiesterase 10A (PDE10A) Inhibition

A series of novel imidazo[4,5-b]pyridines have been identified as potent and selective inhibitors of Phosphodiesterase 10A (PDE10A), an enzyme involved in neurological and psychiatric disorders.[10] The imidazo[4,5-b]pyridine core was found to be a suitable replacement for a metabolically labile ketobenzimidazole scaffold, leading to compounds with improved oral bioavailability.[10] X-ray crystallography has revealed key hydrogen bonding interactions between the imidazo[4,5-b]pyridine core and the PDE10A catalytic domain.[10]

Antimicrobial Activity

The imidazo[4,5-b]pyridine scaffold has also been explored for its antimicrobial properties.[5][8] Certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[8] For example, some 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives exhibited prominent antibacterial activity.[5]

The following diagram illustrates the diverse biological targets of imidazo[4,5-b]pyridine analogs.

Biological_Targets center Imidazo[4,5-b]pyridine Analogs Cancer Cancer center->Cancer PDE10A PDE10A center->PDE10A Bacteria Bacteria center->Bacteria Viruses Viruses center->Viruses CDK9 CDK9 Cancer->CDK9 BTK BTK Cancer->BTK

Caption: Biological targets of imidazo[4,5-b]pyridine analogs.

Structure-Activity Relationships (SAR)

The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Position of SubstitutionEffect on Biological ActivityKey Findings
2-position Significantly influences potency and selectivity.Introduction of various aryl and alkyl groups can modulate activity against different targets. For BTK inhibitors, extended functionalities on the B-ring enhanced inhibition.[11]
5-position (Bromo) Provides a site for diversification.Replacement of the bromine via cross-coupling reactions allows for the introduction of a wide range of substituents, impacting cell permeability and target engagement.
7-position (Methyl) Affects steric and electronic properties.The presence of a methyl group can influence the overall conformation of the molecule and its binding to the target protein.
N1/N3/N4-position Impacts solubility and metabolic stability.Alkylation at these positions can alter the physicochemical properties of the compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[8]

A study on imidazo[4,5-b]pyridine derived purine isosteres as cytotoxic agents highlighted that the position of the nitrogen atom in the pyridine ring has a significant impact on the antiproliferative activity.[1][6]

Future Directions

The imidazo[4,5-b]pyridine scaffold continues to be a promising starting point for the development of novel therapeutics. Future research in this area will likely focus on:

  • Lead Optimization: Further optimization of existing lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.

  • Novel Target Identification: Screening of imidazo[4,5-b]pyridine libraries against a broader range of biological targets to identify new therapeutic applications.

  • Computational Modeling: Utilization of in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to guide the rational design of new analogs.[4]

  • Development of Covalent Inhibitors: Exploration of the synthesis of covalent inhibitors for specific targets, which can offer enhanced potency and duration of action.

Conclusion

5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine and its structural analogs represent a versatile and promising class of compounds with a wide range of biological activities. The synthetic accessibility of the imidazo[4,5-b]pyridine core, coupled with the numerous possibilities for chemical modification, makes it an attractive scaffold for medicinal chemists. Continued exploration of the chemical space around this privileged structure is expected to yield novel drug candidates for the treatment of cancer, infectious diseases, and other debilitating conditions.

References

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI.
  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025). [No source available]
  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). European Journal of Chemistry.
  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (N.d.). PMC.
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine deriv
  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). (N.d.). PMC.
  • Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. (2015). PubMed.
  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (N.d.).
  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohep
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (N.d.). PMC.
  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. (2026). PubMed.
  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (2018). PubMed.
  • Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. (N.d.).
  • Synthesis of functionalized imidazo[4,5-c]pyridine. | Download Scientific Diagram. (N.d.).
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv

Sources

Precision Determination of DMSO Solubility for 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine: A Technical Guide for Preclinical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the imidazo[4,5-b]pyridine scaffold—often referred to as a 1-deazapurine isostere—is a highly privileged structure. It serves as the core pharmacophore for a vast array of biologically active molecules, including antihypertensives (e.g., sartans), kinase inhibitors, and antiviral agents[1],[2].

5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine (CAS: 133240-32-1) is a critical synthetic intermediate in these drug discovery pipelines[3]. However, its highly functionalized nature presents unique solvation challenges. Before this compound can be utilized in high-throughput screening (HTS) assays, cell-based assays, or downstream organic synthesis, its solubility profile in Dimethyl Sulfoxide (DMSO) and subsequent aqueous buffers must be rigorously defined.

As a Senior Application Scientist, I approach solubility not merely as a physical constant, but as a dynamic interplay of intermolecular forces. DMSO is the universal solvent of choice for this compound because it is a polar aprotic solvent with a high dielectric constant. The compound features a secondary amine in the imidazole ring (hydrogen bond donor) and two nitrogen atoms (hydrogen bond acceptors). DMSO acts as a potent hydrogen bond acceptor, effectively disrupting the crystalline lattice energy of the solid powder and stabilizing the monomeric compound in solution[2].

Table 1: Physicochemical Profile of CAS 133240-32-1
ParameterValue / Description
Chemical Name 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine
CAS Registry Number 133240-32-1
Molecular Formula C9H10BrN3
Molecular Weight 240.10 g/mol
Scaffold Classification 1-Deazapurine Isostere
Hydrogen Bond Donors 1 (Imidazole -NH)
Hydrogen Bond Acceptors 2 (Pyridine -N-, Imidazole -N=)
Primary Solvation Mechanism Dipole-dipole interactions & H-bond acceptance by DMSO

Mechanistic Workflow: Solvation Dynamics

Understanding the causality behind precipitation is critical for assay design. When a concentrated DMSO stock of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine is introduced into an aqueous buffer (a "solvent shift"), the dielectric constant of the medium plummets. Water molecules preferentially hydrogen-bond with themselves and the DMSO. This strips the solvation shell away from the highly lipophilic bromo, ethyl, and methyl substituents of the compound. This sudden lack of solvation forces the hydrophobic molecules to aggregate, leading to nucleation and precipitation[4],[5].

To accurately profile this, we must measure both Kinetic Solubility (the precipitation point upon rapid aqueous dilution) and Thermodynamic Solubility (the true equilibrium state of the solid in a specific medium)[6].

SolvationDynamics Solid Crystalline Lattice (CAS: 133240-32-1) DMSO DMSO Solvation (H-Bond Acceptor) Solid->DMSO Lattice Disruption Thermo Thermodynamic Pathway (Buffer Equilibration) Solid->Thermo Solid Excess Kinetic Kinetic Pathway (Aqueous Dilution) DMSO->Kinetic Solvent Shift Supersat Metastable Supersaturation Kinetic->Supersat Rapid Dilution Equil Equilibrium Solubility (LC-MS Quantitation) Thermo->Equil 24-48h Shake-Flask Precip Precipitation Point (Nephelometry) Supersat->Precip Nucleation

Figure 1: Mechanistic pathways distinguishing kinetic precipitation from thermodynamic equilibrium.

Experimental Protocols: Precision Solubility Determination

To guarantee scientific integrity, the following protocols are designed as self-validating systems . This means the assays contain internal checks (pH monitoring, reference standards) that automatically flag systematic errors or instrument drift, ensuring absolute trustworthiness of the generated data[5],[7].

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Kinetic solubility is crucial for early-stage HTS where compounds are stored as DMSO libraries[4].

  • Stock Preparation: Accurately weigh 2.40 mg of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine and dissolve in 1.0 mL of anhydrous, HPLC-grade DMSO to yield a 10 mM master stock. Vortex for 60 seconds until optically clear.

  • Serial Dilution: In a 96-well polypropylene plate, create a 10-point linear serial dilution of the DMSO stock (e.g., 10 mM down to 0.02 mM) using 100% DMSO.

  • Solvent Shift (The Causality Step): Transfer 5 µL of each DMSO dilution into a UV-transparent 96-well assay plate. Rapidly add 195 µL of the target aqueous buffer (e.g., PBS, pH 7.4) to each well. Scientific Note: The final DMSO concentration is strictly capped at 2.5% to prevent artificial inflation of aqueous solubility limits.

  • Incubation & Detection: Incubate the plate at 25°C for 2 hours on an orbital shaker (300 rpm). Measure the light scattering using a laser nephelometer.

  • Data Interpretation: The kinetic solubility limit is defined as the highest concentration point before a statistically significant increase in scattered light (turbidity) is detected compared to the blank[6].

Protocol B: Gold-Standard Thermodynamic Solubility (Miniaturized Shake-Flask)

Thermodynamic solubility represents the absolute equilibrium between the solid drug and the solvated drug, which is critical for formulation and lead optimization[6],[5].

  • Solid Dispensing: Dispense an excess amount of solid 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine (~2-3 mg) into triplicate 2 mL glass HPLC vials.

  • Buffer Addition & pH Check (Self-Validation): Add 1.0 mL of the target medium (e.g., 1% DMSO in PBS). Measure the initial pH. Scientific Note: If the addition of the compound shifts the buffer pH by >0.1 units, the buffering capacity is insufficient, and the assay must be restarted with a stronger buffer.

  • Equilibration: Seal the vials and place them on a thermomixer at 25°C (or 37°C for physiological relevance) at 800 rpm for 24 to 48 hours to ensure complete thermodynamic equilibrium[7].

  • Phase Separation: Centrifuge the vials at 15,000 x g for 15 minutes to pellet the undissolved solid lattice. Carefully aspirate the supernatant.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter to remove any remaining micro-nuclei.

Analytical Validation & Self-Validating Systems

To quantify the thermodynamic solubility, we employ LC-MS/MS or HPLC-UV. A protocol is only as trustworthy as its calibration. We implement a closed-loop validation workflow utilizing internal standards (e.g., Ketoconazole for low solubility, Atenolol for high solubility) to verify system suitability[7].

ValidationWorkflow Prep Sample Preparation (0.22 µm Filtration) LCMS LC-MS/MS Analysis (Kinetex C18) Prep->LCMS Aliquot Transfer Calib Calibration Standards (0.002 - 60 µM) Calib->LCMS Baseline Setup Data Data Processing (Solubility Limit) LCMS->Data Peak Integration QC Quality Control (Internal Standards) QC->LCMS System Suitability

Figure 2: Closed-loop analytical validation workflow ensuring data trustworthiness.

Chromatographic Method Specifications
  • Column: Kinetex 2.6µm C18 100Å (3.0 mm x 30 mm)[7].

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Quantitation: The filtered supernatant from Protocol B is diluted 10x and 30x in DMSO to ensure the detector response falls within the linear range of the 10-point calibration curve (0.002 µM to 60 µM)[7].

By strictly adhering to these mechanistic principles and incorporating self-validating QC checks, researchers can confidently determine the solubility boundaries of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine, preventing false negatives in downstream biological screening caused by undetected compound precipitation.

Sources

Technical Whitepaper: Stability Profiling and Storage Protocols for 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine (CAS: 133240-32-1) is a highly functionalized heterocyclic intermediate utilized extensively in the synthesis of Angiotensin II receptor blockers (ARBs)[1]. In the pharmaceutical supply chain, ensuring the chemical integrity of this precursor is paramount; downstream impurities generated from its degradation can directly impact the safety, yield, and efficacy of the final active pharmaceutical ingredient (API). This technical guide delineates the mechanistic degradation pathways, forced degradation protocols, and optimal storage conditions required to maintain strict assay purity.

Physicochemical Profiling & Degradation Mechanics

To establish a robust storage protocol, it is necessary to look beyond empirical stability data and understand the causality of degradation. The molecule features three primary structural vulnerabilities that dictate its handling requirements:

  • The Imidazopyridine Core: Heteroaromatic rings containing multiple nitrogen atoms are inherently susceptible to N-oxidation. Furthermore, the enamine-like character within the imidazopyridine ring makes it highly reactive to singlet oxygen generated during photolysis[2].

  • The 5-Bromo Substituent: While aryl bromides are generally stable under ambient conditions, exposure to high-energy UV light induces homolytic cleavage of the C-Br bond. This leads to photodehalogenation and the generation of highly reactive aryl radicals that can trigger complex polymerization or cross-reactivity.

  • The 2-Ethyl and 7-Methyl Groups: The benzylic protons on these alkyl substituents possess relatively low bond dissociation energies. Upon exposure to oxidative stress or UV light, hydrogen abstraction occurs, forming a resonance-stabilized benzylic radical. This radical rapidly reacts with molecular oxygen to form hydroperoxides and subsequent aldehyde or ketone degradants[2].

DegradationPathways API 5-Bromo-2-ethyl-7-methyl- 1H-imidazo[4,5-b]pyridine Photo Photolytic Stress (UV/Vis Light) API->Photo Photon Absorption Ox Oxidative Stress (Peroxides/O2) API->Ox ROS Exposure Therm Thermal/Hydrolytic (Heat/pH Extremes) API->Therm Elevated Temp/pH Dehalo Photodehalogenation & Singlet Oxygen Reactivity Photo->Dehalo Homolytic Cleavage NOx N-Oxidation & Benzylic Radical Formation Ox->NOx Electron Transfer Stable Relatively Stable (Minor Hydrolysis) Therm->Stable High Activation Energy

Mechanistic degradation pathways of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine.

Mandatory Storage Conditions

To mitigate the mechanistic vulnerabilities identified above, the compound must be managed as a sensitive intermediate. The following parameters constitute a self-validating storage system designed to arrest degradation kinetics:

  • Temperature Control (Long-Term): Maintain at 2°C to 8°C in a tightly sealed container. The reduced thermal energy exponentially decreases the rate of autoxidation and prevents thermal degradation.

  • Atmospheric Control: Flush the container headspace with an inert gas (Argon or high-purity Nitrogen) prior to sealing. Displacing molecular oxygen directly prevents benzylic radical oxidation and N-oxide formation.

  • Light Protection: Store in amber glass vials or secondary opaque packaging (e.g., foil pouches) to block UV/Vis photon absorption, thereby preventing photodehalogenation.

  • Moisture Control: Store over a desiccant (e.g., silica gel). While the molecule is not highly hygroscopic, trace moisture can facilitate localized micro-hydrolysis of impurities.

Experimental Protocol: Stability-Indicating Assay & Forced Degradation

To validate the efficacy of the storage conditions, a forced degradation study must be executed in accordance with ICH Q1A(R2) guidelines[3]. The protocol below isolates specific stressors to map the compound's degradation profile accurately.

Step-by-Step Stress Testing Workflow
  • Sample Preparation: Dissolve the API in an inert diluent (e.g., HPLC-grade Acetonitrile/Water 50:50) to achieve a uniform working concentration of 1.0 mg/mL.

  • Hydrolytic Stress (Acid/Base):

    • Acidic: Transfer 5.0 mL of the sample to a vial, add 1.0 mL of 1.0 M HCl. Heat at 60°C for 24 hours.

    • Alkaline: Transfer 5.0 mL of the sample to a vial, add 1.0 mL of 1.0 M NaOH. Heat at 60°C for 24 hours.

    • Neutralization: Cool to room temperature and neutralize with the counter-reagent before injection to protect the HPLC column chemistry.

  • Oxidative Stress: Add 1.0 mL of 3.0% H₂O₂ to 5.0 mL of the sample. Incubate at 25°C in the dark for 24 hours[4]. Quench the reaction with sodium bisulfite prior to analysis to halt oxidation.

  • Photolytic Stress: Expose a thin layer of solid API and a solution sample (1.0 mg/mL) to UV/Vis light in a photostability chamber, targeting an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 Watt hours/square meter (per ICH Q1B).

  • Analysis & Self-Validation: Analyze all stressed samples alongside an unstressed control using an LC-DAD-MS system.

    • Critical Check: Calculate the mass balance. The sum of the peak areas of the parent compound and all degradants must equal the peak area of the unstressed control (± 5%). A mass balance deficit indicates the formation of volatile degradants or irreversible column adsorption.

ForcedDegradation Start API Sample Prep (1.0 mg/mL) Acid Acidic Stress (1M HCl, 60°C) Start->Acid Base Alkaline Stress (1M NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2, RT) Start->Ox Photo Photolysis (ICH Q1B, 1.2M lux-hr) Start->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Ox->HPLC Photo->HPLC Report Stability-Indicating Profile HPLC->Report Mass Balance Verification

ICH Q1A(R2) compliant forced degradation analytical workflow for stability profiling.

Quantitative Data Presentation

The following table summarizes the anticipated stability profile of the compound based on structural homologues and established imidazopyridine stress testing literature[2],[4].

Stress ConditionParametersExpected Degradation (%)Primary Degradation Pathway
Acidic Hydrolysis 1.0 M HCl, 60°C, 24 h< 5.0%Minor ring opening / Stable
Alkaline Hydrolysis 1.0 M NaOH, 60°C, 24 h< 5.0%Minor ring opening / Stable
Oxidative 3.0% H₂O₂, 25°C, 24 h15.0 - 25.0%N-oxidation, benzylic oxidation
Photolytic (UV/Vis) 1.2M lux-hr, 200 W-hr/m²10.0 - 20.0%Photodehalogenation (loss of Br)
Thermal (Solid) 60°C, 7 days< 2.0%Highly stable in solid state

References

  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: FDCELL URL: 3

  • Title: Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods Source: AKJournals URL: 2

  • Title: Angiotensin II AT1 Receptor Antagonists. Clinical Implications of Active Metabolites Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

  • Title: Validated Stability Indicating HPLC Method for Determination of Zolpidem in the Presence of Its Degradation Products Source: Bentham Open URL: 4

Sources

Methodological & Application

Application Note: Profiling 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Compound: 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine (CAS: 133240-32-1) Primary Application: ATP-Competitive Kinase Inhibition (Fragment-Based Drug Discovery)

Introduction & Structural Rationale

Imidazo[4,5-b]pyridines represent a highly privileged class of heteroaromatic scaffolds in medicinal chemistry. Celebrated for their structural homology to purine bases, these compounds are exceptionally effective at competitive binding within the ATP-binding pocket (hinge region) of various protein kinases (1).

The compound 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine (hereafter referred to as 5-Br-EMP ) is a highly functionalized, versatile building block and fragment-level inhibitor. It has garnered significant attention for developing targeted therapeutics against oncogenic kinases such as Aurora kinases, p21-activated kinase 4 (PAK4), and Mixed Lineage Kinase 3 (MLK3) (2;3).

Mechanism of Action

The efficacy of the 5-Br-EMP core is fundamentally driven by its ability to form bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., interacting with the P-loop or Thr217 in Aurora-A) (4).

  • The Imidazopyridine Core: Acts as the primary anchor, mimicking the adenine ring of ATP.

  • 5-Bromo Substituent: This heavy halogen atom serves a dual purpose. Pharmacodynamically, it participates in halogen bonding deep within the hydrophobic pocket. Synthetically, it provides a critical handle for transition-metal-catalyzed cross-coupling, allowing for rapid expansion into fragment-based drug discovery (FBDD) libraries.

  • 2-Ethyl and 7-Methyl Groups: These aliphatic appendages project into adjacent hydrophobic sub-pockets (such as the gatekeeper region), enhancing both binding affinity and the kinase selectivity profile.

Experimental Workflows & Validation

To rigorously validate 5-Br-EMP as a kinase inhibitor, a self-validating system of orthogonal assays must be employed. Biochemical potency must be cross-examined against cellular target engagement to account for membrane permeability and intracellular ATP competition.

Workflow N1 1. Compound Prep (5-Br-EMP Library) N2 2. Biochemical Profiling (TR-FRET / ADP-Glo) N1->N2 N3 3. Cellular Assays (Proliferation / Viability) N2->N3 N4 4. Target Engagement (Western Blot / CETSA) N3->N4

Fig 1. Orthogonal experimental workflow for evaluating 5-Br-EMP kinase inhibitors.

Protocol A: In Vitro Biochemical Kinase Assay (ADP-Glo™)

Causality & Rationale: To accurately determine the IC₅₀ of an ATP-competitive inhibitor like 5-Br-EMP, the assay must be performed at the apparent Michaelis-Menten constant ( Km​ ) for ATP. Running the assay at Km​ ensures maximum sensitivity to competitive displacement while maintaining physiological relevance. The ADP-Glo assay measures the generation of ADP, providing a universal, non-radioactive readout for kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT). Note: DTT prevents the oxidation of critical cysteine residues in the kinase domain.

  • Compound Dilution: Serially dilute 5-Br-EMP in 100% DMSO (3-fold dilutions starting from 10 mM). Dilute 1:100 into the kinase buffer to achieve a final DMSO concentration of 1% (v/v). Strict adherence to 1% DMSO prevents solvent-induced enzyme denaturation.

  • Enzyme Reaction: In a 384-well white microplate, combine 2 µL of the target kinase (e.g., Aurora-A or PAK4) with 1 µL of the diluted compound. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 2 µL of a substrate/ATP mix (ATP concentration precisely matched to the target kinase's Km​ ). Incubate for 60 minutes at 30°C.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate light via luciferase. Read luminescence on a multi-mode microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: Cellular Target Engagement (Western Blotting)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to efflux pumps or poor membrane permeability. Evaluating the phosphorylation state of downstream targets (e.g., Histone H3 for Aurora kinases) confirms true intracellular target engagement.

Pathway Stimulus Mitogenic Signals Kinase Target Kinase (Aurora A / PAK4) Stimulus->Kinase Substrate Downstream Targets (e.g., Histone H3, GEFs) Kinase->Substrate Phosphorylation Inhibitor 5-Br-EMP (Inhibitor) Inhibitor->Kinase Outcome Cell Cycle Arrest / Apoptosis Substrate->Outcome

Fig 2. Mechanism of action: 5-Br-EMP inhibition of kinase-mediated downstream signaling.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed cancer cell lines (e.g., HCT116 or HeLa) in 6-well plates at 3×105 cells/well. Treat with varying concentrations of 5-Br-EMP (0.1 µM to 50 µM) for 24 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1X protease and phosphatase inhibitor cocktails. Crucial: Phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) are mandatory to prevent the rapid, artifactual dephosphorylation of target proteins during lysis.

  • Protein Separation: Quantify protein using a BCA assay. Load 20 µg of total protein per lane on a 4–12% Bis-Tris SDS-PAGE gel.

  • Transfer & Probing: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against the phosphorylated target (e.g., anti-phospho-Histone H3 Ser10) and total target protein overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and image via a chemiluminescence documentation system.

Data Presentation

The following tables summarize representative quantitative data for optimized derivatives utilizing the 5-Br-EMP scaffold, demonstrating the translation from biochemical affinity to cellular phenotype.

Table 1: Representative Kinase Selectivity Profile for 5-Br-EMP Derivatives

Target KinaseAssay PlatformATP ConcentrationIC₅₀ (nM)Fold Selectivity
Aurora-A ADP-Glo10 µM ( Km​ )45Reference
Aurora-B ADP-Glo15 µM ( Km​ )3207.1x
PAK4 TR-FRET5 µM ( Km​ )851.8x
MLK3 Radiometric10 µM ( Km​ )1102.4x

Table 2: Cellular Viability (CellTiter-Glo) Across Cancer Cell Lines

Cell LineTissue Origin5-Br-EMP IC₅₀ (µM)Primary Phenotypic Observation
HCT116 Colon Carcinoma1.2G2/M Phase Arrest
HeLa Cervical Adenocarcinoma2.5Polyploidy / Apoptosis
A549 Lung Carcinoma4.8General Growth Inhibition
MCF-7 Breast Adenocarcinoma>10.0Minimal Cytotoxic Effect

References

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. URL:[Link]

  • Ryu, et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(11), 2624-2628. URL:[Link]

  • Bavetsias, V., et al. (2013). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. Bioorganic & Medicinal Chemistry, 21(17), 5300-5315. URL:[Link]

  • Yoon, H. R., et al. (2018). Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. ChEMBL Database. URL:[Link]

Sources

Application Note & Protocols for High-Throughput Screening of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, structurally analogous to naturally occurring purines. This structural similarity allows molecules of this class to interact with a wide array of biological targets, making them a focal point in drug discovery.[1] Derivatives of imidazo[4,5-b]pyridine have demonstrated a comprehensive range of biological activities, including but not limited to, potent and selective inhibition of protein kinases, phosphodiesterases, and showing promise as antiproliferative, antiviral, and antibacterial agents.[2][3][4][5] The dysregulation of protein kinases, in particular, is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[6][7]

This document outlines a detailed application and protocol for the high-throughput screening (HTS) of a novel derivative, 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine , against a representative protein kinase, hereafter referred to as "Target Kinase X". The described methodology leverages a robust, luminescence-based assay format amenable to automation and large-scale screening campaigns.[8][9][10]

Assay Principle: Quantifying Kinase Activity through ATP Depletion

The screening protocol is centered around a homogeneous, "add-and-read" luminescent kinase assay that quantifies the amount of adenosine triphosphate (ATP) remaining after a kinase reaction.[11][12] Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate.[7] Consequently, the concentration of ATP decreases as the kinase activity increases.

The assay utilizes a thermostable luciferase enzyme that, in the presence of its substrate luciferin and ATP, generates a stable "glow-type" luminescent signal directly proportional to the ATP concentration.[8] Therefore, a high luminescent signal corresponds to low kinase activity (high ATP remaining), indicating potential inhibition by the test compound. Conversely, a low luminescent signal signifies high kinase activity (low ATP remaining).[7][8] This inverse relationship provides a robust and sensitive method for identifying inhibitors of Target Kinase X.

Experimental Workflow Overview

The high-throughput screening process is a multi-step procedure designed for efficiency and accuracy, from initial assay development to hit confirmation.[9][13] The workflow is designed to be executed on an automated liquid handling platform to ensure reproducibility and scalability.[10]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Follow-up Compound_Prep Compound Plating: 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine & Controls Dispensing Automated Dispensing (384-well format) Compound_Prep->Dispensing Reagent_Prep Reagent Preparation: Target Kinase X, Substrate, ATP Reagent_Prep->Dispensing Incubation_Kinase Kinase Reaction Incubation Dispensing->Incubation_Kinase Luminescence_Reagent Addition of Luminescent Reagent Incubation_Kinase->Luminescence_Reagent Incubation_Luminescence Signal Stabilization Incubation Luminescence_Reagent->Incubation_Luminescence Reading Luminescence Reading Incubation_Luminescence->Reading Data_Analysis Data Normalization & Hit Identification Reading->Data_Analysis Hit_Confirmation Hit Confirmation & Potency Determination (IC50) Data_Analysis->Hit_Confirmation Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET) Hit_Confirmation->Orthogonal_Assay

Caption: High-throughput screening workflow for identifying inhibitors of Target Kinase X.

Detailed Protocols

PART 1: Assay Development and Miniaturization

Prior to initiating the full-scale HTS, the assay must be optimized and validated in a 384-well format.[13]

1.1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Target Kinase X Stock: Recombinant Target Kinase X is diluted in Assay Buffer to a working concentration (determined empirically, e.g., 5 nM).

  • Substrate Stock: A specific peptide substrate for Target Kinase X is reconstituted in Assay Buffer to a working concentration (determined empirically, e.g., 10 µM).

  • ATP Stock: ATP is dissolved in Assay Buffer to a concentration equal to the Michaelis-Menten constant (Km) for Target Kinase X to ensure sensitive detection of competitive inhibitors.

  • Luminescent ATP Detection Reagent: Prepare according to the manufacturer's instructions (e.g., Kinase-Glo®).[8]

1.2. Kinase Titration (Enzyme Concentration Optimization):

  • Prepare serial dilutions of Target Kinase X in Assay Buffer.

  • In a 384-well white, opaque-bottom plate, add 5 µL of each kinase dilution.

  • Add 5 µL of a mixture containing the peptide substrate and ATP at their predetermined concentrations.

  • Incubate for 60 minutes at room temperature.

  • Add 10 µL of the Luminescent ATP Detection Reagent.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read luminescence on a plate reader.

  • Select the enzyme concentration that yields approximately 50-80% ATP consumption for the HTS.[11]

1.3. Assay Validation (Z'-Factor Determination):

The robustness of the assay is determined by calculating the Z'-factor.[14] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[13]

  • Prepare a 384-well plate.

  • Negative Control (High Signal): To 16 wells, add 5 µL of Assay Buffer (with 0.5% DMSO) and 5 µL of the Substrate/ATP mix (no enzyme).

  • Positive Control (Low Signal): To 16 wells, add 5 µL of the optimized Target Kinase X concentration and 5 µL of the Substrate/ATP mix.

  • Incubate for 60 minutes at room temperature.

  • Add 10 µL of Luminescent ATP Detection Reagent to all wells.

  • Incubate for 10 minutes at room temperature.

  • Read luminescence.

  • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| (where SD is the standard deviation).

ParameterMean Luminescence (RLU)Standard Deviation (RLU)Z'-Factor
Negative Control (No Enzyme) 850,00025,000\multirow{2}{*}{0.78}
Positive Control (Enzyme + DMSO) 150,00030,000
Table 1: Representative data for Z'-factor calculation, demonstrating a robust assay.
PART 2: High-Throughput Screening Protocol

This protocol is optimized for a final assay volume of 20 µL in a 384-well plate.[14]

2.1. Compound Plate Preparation:

  • 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine and other library compounds are serially diluted in DMSO.

  • Using an acoustic liquid handler, transfer 100 nL of compound solution into the assay plates, for a final screening concentration of 10 µM in 0.5% DMSO.

  • Control wells receive 100 nL of DMSO only.

2.2. HTS Assay Procedure:

  • Compound Addition: The assay plates contain 100 nL of the test compound or DMSO.

  • Enzyme Addition: Dispense 10 µL of Target Kinase X (at 2X the final optimized concentration) into all wells except the negative controls (which receive 10 µL of Assay Buffer).

  • Initiation: Add 10 µL of the Substrate/ATP mix (at 2X the final concentration) to all wells to start the reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 20 µL of the Luminescent ATP Detection Reagent to all wells.

  • Signal Stabilization: Incubate the plate for 10 minutes at room temperature, protected from light.

  • Plate Reading: Read the luminescence on a compatible plate reader.

PART 3: Data Analysis and Hit Confirmation

3.1. Data Normalization:

The raw luminescence data from each plate is normalized to calculate the percent inhibition for each compound.

  • Percent Inhibition (%) = 100 * (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos)

3.2. Hit Selection:

A "hit" is defined as a compound that exhibits a percent inhibition greater than a predetermined threshold (e.g., >50% or >3 standard deviations from the mean of the sample field).

3.3. Hit Confirmation and Potency Determination (IC₅₀):

  • "Hits" identified in the primary screen are re-tested in a dose-response format.

  • Prepare 10-point, 3-fold serial dilutions of the confirmed hit compound.

  • Perform the kinase assay as described above with the diluted compounds.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

IC50_Curve IC50 Determination Pathway Primary_Hit Primary Hit (>50% Inhibition at 10 µM) Serial_Dilution 10-Point Serial Dilution Primary_Hit->Serial_Dilution Dose_Response_Assay Dose-Response Assay Serial_Dilution->Dose_Response_Assay Data_Plotting Plot % Inhibition vs. [Compound] Dose_Response_Assay->Data_Plotting Curve_Fitting Non-linear Regression (4-Parameter Fit) Data_Plotting->Curve_Fitting IC50_Value IC50 Value Calculated Curve_Fitting->IC50_Value

Caption: Workflow for IC50 value determination of primary hits.

3.4. Orthogonal Assay for Hit Validation:

To eliminate false positives arising from assay-specific interference (e.g., inhibition of luciferase), confirmed hits should be tested in an orthogonal assay that utilizes a different detection technology.[9] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an AlphaScreen® assay are excellent choices.[14][15][16] These assays directly measure the phosphorylation of the substrate, providing an independent confirmation of the inhibitory activity of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine against Target Kinase X.

Assay TechnologyPrincipleAdvantages
Luminescence (Primary Screen) Measures ATP depletion via luciferase.[8][12]Homogeneous, sensitive, simple "add-and-read" format.
TR-FRET (Orthogonal Screen) Measures phosphorylation via FRET between a donor (e.g., Europium) and an acceptor fluorophore.[14]Ratiometric measurement reduces interference, robust.
AlphaScreen® (Orthogonal Screen) Measures proximity of donor and acceptor beads upon substrate phosphorylation.[15][16]Highly sensitive, amplifies signal.
Table 2: Comparison of primary and orthogonal assay technologies.

Conclusion

This application note provides a comprehensive framework for the high-throughput screening of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine as a potential kinase inhibitor. By following these detailed protocols for assay development, primary screening, and hit validation, researchers can efficiently and accurately identify novel modulators of Target Kinase X. The described workflow emphasizes scientific integrity through built-in validation steps and the use of orthogonal assays, ensuring the generation of high-quality, reliable data to drive drug discovery programs forward.

References

  • High-Throughput Screening (HTS). Selvita. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. [Link]

  • What Is the Best Kinase Assay?. BellBrook Labs. [Link]

  • Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption. PMC. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]

  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors. PMC. [Link]

  • A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors. PLOS One. [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). PMC. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. PMC. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC. [Link]

  • 5-bromo-2-methyl-1H-imidazo[4,5-b]pyridine. Glycogen Bioscience. [Link]

  • 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine. ResearchGate. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • 5-Bromo-1H-imidazo[4,5-b]pyridine. AMERICAN ELEMENTS. [Link]

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Application Notes & Protocols for the Derivatization of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, largely due to its structural similarity to endogenous purines, which allows it to modulate a wide array of biological targets.[1][2][3] Derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2][4] This guide provides a comprehensive technical overview and detailed experimental protocols for the strategic derivatization of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine. We will explore key chemical transformations at the C5-bromo position and the imidazole nitrogen, which are pivotal for generating compound libraries for robust Structure-Activity Relationship (SAR) studies. The rationale behind methodological choices, troubleshooting insights, and a workflow for integrating these chemical strategies into a drug discovery program are discussed in detail.

Introduction: The Strategic Value of the Scaffold

The target scaffold, 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine, is an ideal starting point for a medicinal chemistry campaign. Each substituent serves a distinct purpose:

  • Imidazo[4,5-b]pyridine Core: This bioisostere of purine provides the fundamental framework for interacting with various enzymatic active sites or receptors.[2][3]

  • C5-Bromo Group: This is the primary synthetic handle for introducing molecular diversity. Its susceptibility to palladium-catalyzed cross-coupling reactions allows for the facile installation of a wide range of aryl, heteroaryl, alkyl, and amino moieties.

  • N1/N3-H Group: The acidic proton on the imidazole ring presents an opportunity for N-alkylation or N-arylation. These modifications can profoundly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, while also exploring new binding interactions.

  • C2-Ethyl & C7-Methyl Groups: These alkyl substituents can serve as important pharmacophoric elements, potentially fitting into specific hydrophobic pockets of a target protein. While not the primary focus of this derivatization guide, their modification in later-stage lead optimization can be a valuable strategy.

This document outlines validated protocols for leveraging these features to build a diverse chemical library for systematic SAR exploration.

Core Derivatization Strategies & Protocols

The derivatization of the parent scaffold can be logically divided into two main vectors of diversification: functionalization at the C5 position and substitution on the imidazole nitrogen.

G cluster_C5 C5-Position Derivatization cluster_N N-Position Derivatization Core 5-Bromo-2-ethyl-7-methyl- 1H-imidazo[4,5-b]pyridine Suzuki Suzuki-Miyaura Coupling (C-C Bond) Core->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond) Core->Buchwald Sonogashira Sonogashira Coupling (C-C Triple Bond) Core->Sonogashira N_Alkylation N-Alkylation / N-Arylation (N-C Bond) Core->N_Alkylation

Figure 1: Key derivatization pathways for the core scaffold.

C5-Position Derivatization via Palladium-Catalyzed Cross-Coupling

The C-Br bond at the 5-position is robust yet sufficiently reactive for a suite of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry.

This reaction is exceptionally versatile for creating biaryl and heteroaryl-aryl structures, enabling the exploration of extended binding domains within a target protein.[5][6]

Principle: A palladium(0) catalyst facilitates the coupling of the aryl bromide with an organoboron species (boronic acid or ester) in the presence of a base. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[6]

Detailed Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ (2.5 eq.) or K₃PO₄ (2.5 eq.).[5]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v), to achieve a substrate concentration of approximately 0.1 M.[5]

  • Reaction Execution: Heat the mixture with vigorous stirring to 90-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Expert Insights:

  • Choice of Base: While K₂CO₃ is common, stronger bases like K₃PO₄ can sometimes accelerate the reaction for less reactive boronic acids.[5]

  • Side Reaction - Debromination: A common side reaction is the reduction of the C-Br bond. To mitigate this, ensure all reagents are pure, the system is thoroughly degassed, and consider using milder bases like Cesium Fluoride (CsF) if debromination is significant.[7]

  • Catalyst System: For challenging substrates, more advanced catalyst systems using ligands like SPhos or XPhos with a Pd(OAc)₂ precursor may offer superior results.

This reaction is a powerful method for installing primary and secondary amines, which can act as key hydrogen bond donors or acceptors, or serve as points for further derivatization.[8][9]

Principle: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the aryl bromide, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[8][10]

Detailed Protocol:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine (1.0 eq.), the desired primary or secondary amine (1.2 eq.), a strong non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and a bulky phosphine ligand (e.g., Xantphos, 0.05 eq.) to a dry reaction vessel.[9]

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction Execution: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS (typically 6-24 hours).

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Expert Insights:

  • Atmosphere is Critical: The Pd(0) active species and the strong base are highly sensitive to oxygen and moisture. A failure to maintain inert conditions is a primary cause of low yields.[9]

  • Ligand Choice: The choice of ligand is paramount. Bulky, electron-rich ligands like Xantphos or BrettPhos are generally required to promote the reductive elimination step, which is often rate-limiting.[11]

The Sonogashira coupling introduces a rigid alkyne linker, which is useful for probing deeper into a binding pocket or for use as a handle in subsequent "click chemistry" reactions.[12][13]

Principle: This reaction involves a dual catalytic cycle. A palladium catalyst activates the aryl bromide, while a copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide, which then participates in transmetalation with the palladium complex.[14]

Detailed Protocol:

  • Reaction Setup: To a Schlenk flask, add the 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and the copper co-catalyst (Copper(I) Iodide, CuI, 0.05 eq.).[15]

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine (Et₃N), 3.0 eq.). Finally, add the terminal alkyne (1.2 eq.).

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor by TLC or LC-MS. Reactions are often complete within 2-8 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Expert Insights:

  • Copper-Free Conditions: For substrates sensitive to copper, or to avoid contamination, copper-free Sonogashira protocols can be employed, often requiring a different palladium catalyst/ligand system and a stronger base at higher temperatures.

  • Homocoupling: The primary side reaction is the oxidative homocoupling of the alkyne (Glaser coupling). This can be minimized by maintaining a strictly oxygen-free atmosphere and adding the alkyne slowly to the reaction mixture.

N-Alkylation of the Imidazole Ring

Modifying the imidazole nitrogen can alter the molecule's ADME properties and introduce new interactions. However, controlling regioselectivity is the primary challenge.[16]

Principle: The imidazole N-H is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic anion, which then attacks an alkylating agent. The parent molecule exists in tautomeric forms, and alkylation can occur at the N1, N3, or even the pyridine N4 positions, leading to a mixture of regioisomers.[17][18]

Detailed Protocol:

  • Reaction Setup: To a solution of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine (1.0 eq.) in an anhydrous polar aprotic solvent like DMF, add a base such as potassium carbonate (K₂CO₃) (2.0 eq.).[16][19]

  • Reagent Addition: Stir the mixture at room temperature for 30 minutes. Then, add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise.

  • Reaction Execution: Continue stirring at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.

  • Monitoring: Monitor the formation of products and consumption of starting material by LC-MS. Be aware that multiple product peaks may be observed.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. The aqueous layer will remove the DMF and inorganic salts.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The separation of regioisomers is often challenging and may require careful column chromatography or preparative HPLC.

Expert Insights:

  • Controlling Regioselectivity: The distribution of N1, N3, and N4 alkylated products is highly dependent on the solvent, base, and alkylating agent. Generally, reactions with K₂CO₃ in DMF tend to favor alkylation on the pyridine nitrogen (N4).[17][20] Stronger bases like NaH may favor alkylation on the imidazole ring.

  • Structural Elucidation: The unambiguous identification of each regioisomer is critical for SAR analysis. Advanced NMR techniques, particularly 2D NOESY, are essential for this task. For example, a Nuclear Overhauser Effect (NOE) between the benzylic protons of an N-benzyl group and the H5 proton would confirm N4-alkylation.[17]

Workflow for Structure-Activity Relationship (SAR) Studies

The successful synthesis of derivative libraries is the first step in a cyclical process of design, synthesis, testing, and analysis that drives a drug discovery project forward.

SAR_Workflow Start Design of Initial Library (Based on Target Hypothesis) Core_Synth Synthesis of Core Scaffold (5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine) Start->Core_Synth C5_Deriv C5-Derivatization (Suzuki, Buchwald, Sonogashira) Core_Synth->C5_Deriv N_Deriv N-Alkylation Core_Synth->N_Deriv Purify Purification & Characterization (HPLC, NMR, MS) C5_Deriv->Purify N_Deriv->Purify Screen Biological Screening (e.g., Kinase Inhibition Assay, IC₅₀) Purify->Screen Analyze SAR Analysis (Structure vs. Activity) Screen->Analyze Next_Gen Design of Next-Generation Compounds Analyze->Next_Gen Next_Gen->C5_Deriv Iterate Next_Gen->N_Deriv Iterate

Figure 2: Iterative workflow for SAR-driven lead optimization.

Data Presentation for SAR Analysis

Systematic analysis requires organizing biological data in a way that clearly links structural changes to activity outcomes. The following table presents a hypothetical SAR dataset for a generic kinase target.

Compound IDR¹ Substituent (at C5)R² Substituent (at N)Kinase IC₅₀ (µM)
Parent-01 -Br-H> 50
SUZ-01 -Phenyl-H15.2
SUZ-02 -4-Fluorophenyl-H8.5
SUZ-03 -3-Methoxyphenyl-H12.1
SUZ-04 -4-Pyridyl-H5.3
BUCH-01 -NH-Phenyl-H22.4
BUCH-02 -NH-Cyclopropyl-H9.8
SONO-01 -C≡C-Phenyl-H18.0
N-ALK-01 -Br-Benzyl (N4 isomer)35.6
COMBO-01 -4-Pyridyl-Benzyl (N4 isomer)2.1

SAR Interpretation from Hypothetical Data:

  • C5 Position: Replacing the bromine with aryl groups via Suzuki coupling improves activity (cf. Parent-01 vs. SUZ-01 ). Electron-withdrawing groups and heteroatoms appear beneficial (cf. SUZ-02 , SUZ-04 ). Small amines introduced via Buchwald-Hartwig are well-tolerated (BUCH-02 ).

  • N-Position: N-alkylation alone provides a modest improvement (N-ALK-01 ).

  • Synergy: Combining an optimal C5-substituent with N-alkylation leads to a significant synergistic improvement in potency (cf. SUZ-04 and N-ALK-01 vs. COMBO-01 ). This suggests that the N-benzyl group may be improving cell permeability or accessing a new interaction site, potentiating the effect of the C5-pyridyl group.

Conclusion

The 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine scaffold is a highly tractable starting point for medicinal chemistry exploration. The strategic application of modern synthetic methods, particularly palladium-catalyzed cross-coupling and regioselective N-alkylation, provides a robust platform for generating diverse compound libraries. By systematically applying the protocols detailed in this guide and integrating the resulting compounds into an iterative SAR workflow, research teams can efficiently navigate chemical space to identify and optimize novel drug candidates.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Available at: [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025). World Journal of Pharmaceutical Research. Retrieved March 12, 2026, from [Link]

  • Perin, N., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 26. Available at: [Link]

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed, 22(3), 399. Available at: [Link]

  • Sedić, M., et al. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Retrieved March 12, 2026, from [Link]

  • Göker, H., et al. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Retrieved March 12, 2026, from [Link]

  • Sönmez, F., et al. (2021). Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation. Chemistry & Biodiversity. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved March 12, 2026, from [Link]

  • El-Marrouni, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3197. Available at: [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available at: [Link]

  • A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one... (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • El-Marrouni, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. PMC. Available at: [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved March 12, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved March 12, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved March 12, 2026, from [Link]

  • El-Marrouni, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. PubMed, 28(7), 3197. Available at: [Link]

  • El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. Available at: [Link]

  • Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. (2019). International Journal of Psychosocial Rehabilitation. Retrieved March 12, 2026, from [Link]

  • Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 224. Available at: [Link]

  • Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. (2015). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). University of Southampton ePrints. Retrieved March 12, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 12, 2026, from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved March 12, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 12, 2026, from [Link]

  • Nassar, A. M., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC. Available at: [Link]

  • Wang, J., et al. (2018). Design and synthesis of novel pyrazolopyridine derivatives as inhibitors of enterovirus replication. Journal of Medicinal Chemistry. Available at: [Link]

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Application Note: Analytical Methodologies for the Quantification of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine (CAS: 133240-32-1) is a highly specialized halogenated heterocyclic intermediate[1][2]. It serves as a critical molecular building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of dual FLT3/Aurora kinase inhibitors for oncology and angiotensin II receptor blockers (ARBs)[3].

From an analytical perspective, quantifying this compound presents two distinct challenges:

  • Basic Heterocyclic Core: The imidazo[4,5-b]pyridine scaffold contains multiple basic nitrogen atoms. If not properly managed chromatographically, these nitrogens interact with residual silanols on the stationary phase, leading to severe peak tailing[4][5].

  • Halogen Isotopic Signature: The presence of a bromine atom requires specific mass spectrometric tuning to leverage its natural isotopic distribution, which is highly advantageous for eliminating matrix interferences during trace analysis.

As a Senior Application Scientist, I have designed the following protocols to provide a self-validating, highly accurate analytical framework for both routine assay (HPLC-UV) and trace quantification (LC-MS/MS).

Mechanistic Rationale & Experimental Design (Causality)

Chromatographic Causality: Suppressing Secondary Interactions

The selection of a superficially porous (core-shell) C18 column combined with an acidic mobile phase is not arbitrary. Imidazopyridine derivatives possess basic nitrogen atoms with a pKa typically ranging from 5.5 to 6.5. On standard silica-based stationary phases, unprotonated nitrogens undergo secondary ion-exchange interactions with free, deprotonated silanols (active at pH > 4). By acidifying the mobile phase with 0.1% Formic Acid (FA), we drive the pH below 3.0. This fully protonates the imidazopyridine nitrogens and neutralizes the surface silanols, ensuring rapid mass transfer and sharp, symmetrical peaks (Tailing Factor 1.2)[4][5].

Mass Spectrometric Selectivity: The Isotopic Self-Validating System

In Electrospray Ionization (ESI+), the bromine atom provides a distinct ~1:1 natural abundance of 79 Br and 81 Br. This manifests as twin precursor ions at m/z 240.0 and m/z 242.0. By programming the tandem mass spectrometer to monitor Multiple Reaction Monitoring (MRM) transitions for both isotopes, the method becomes self-validating. If a peak is detected in the primary quantifier channel but lacks the corresponding 81Br isotopic qualifier peak at the exact same retention time, it is mathematically flagged as a matrix false-positive.

AnalyticalWorkflow N1 Sample Preparation (Dilution in 50:50 H2O:MeCN) N2 Chromatographic Separation (C18, 0.1% FA Gradient) N1->N2 N3 Detection Strategy N2->N3 N4 HPLC-UV (254 nm) Routine Purity & Assay N3->N4 High Conc. (>1 µg/mL) N5 LC-MS/MS (ESI+) Trace & Impurity Profiling N3->N5 Trace Conc. (<1 µg/mL) N6 Data Analysis & Method Validation N4->N6 N5->N6

Caption: End-to-end analytical workflow for imidazopyridine quantification.

Experimental Protocols

Protocol A: Routine Assay and Purity via HPLC-UV

Objective: High-throughput quantification of API intermediates and reaction monitoring.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine standard. Dissolve in 10 mL of Diluent (50:50 v/v Ultrapure Water : HPLC-grade Acetonitrile) to create a 1.0 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solutions: Dilute the stock solution with Diluent to construct a calibration curve ranging from 1.0 to 100 µg/mL.

  • System Setup: Purge the HPLC system with Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA).

  • Column Equilibration: Install a Core-Shell C18 column (100 x 4.6 mm, 2.7 µm). Equilibrate at 5% B for 10 column volumes until the baseline is stable.

  • Execution: Inject 5 µL of each standard and sample. Monitor absorbance at 254 nm (primary aromatic ring absorbance) and 310 nm (extended conjugation of the imidazopyridine system)[3].

  • System Suitability Check: Verify that the theoretical plates (N) are > 5000 and the Tailing Factor (Tf) is 1.5 before integrating sample peaks.

Table 1: HPLC-UV Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
1.01.0955
6.01.01090
8.01.01090
8.11.0955
10.01.0955
Protocol B: Trace Impurity Profiling via LC-MS/MS

Objective: Sub-nanogram quantification for genotoxic impurity profiling or pharmacokinetic clearance studies.

Step-by-Step Methodology:

  • Sample Preparation: Extract the compound from the matrix using solid-phase extraction (SPE) or protein precipitation (if biological). Reconstitute in 90:10 v/v Water:Acetonitrile to match initial gradient conditions and prevent solvent-induced peak broadening.

  • MS Tuning: Infuse a 100 ng/mL standard directly into the mass spectrometer. Optimize the declustering potential (DP) and collision energy (CE) for the [M+H]+ precursor ions at m/z 240.0 and 242.0.

  • Chromatography: Utilize a UHPLC C18 column (50 x 2.1 mm, 1.7 µm) with a flow rate of 0.4 mL/min to maximize electrospray desolvation efficiency.

  • Execution: Operate the Triple Quadrupole MS in Positive ESI mode. Acquire data using the MRM transitions defined in Table 2.

  • Validation: Ensure the ratio of the Quantifier to the Isotopic Qualifier remains consistent (± 15%) across all samples to confirm peak purity.

Mechanism M1 Precursor Ion (ESI+) [M+H]+ m/z 240.0 (79Br) [M+H]+ m/z 242.0 (81Br) M2 M2 M1->M2 Collision Energy (25V) M3 M3 M1->M3 Collision Energy (35V) M4 M4 M1->M4 Isotopic Check (25V)

Caption: MS/MS fragmentation pathway and isotopic self-validation logic.

Table 2: LC-MS/MS MRM Transitions and Parameters

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
240.0 ( 79 Br)212.05025Quantifier (Loss of C2H4)
240.0 ( 79 Br)160.05035Qualifier 1 (Loss of HBr)
242.0 ( 81 Br)214.05025Isotopic Qualifier

Method Validation Summary

Both methods must be validated according to ICH Q2(R1) guidelines. The table below summarizes the expected quantitative performance data based on the described experimental conditions.

Table 3: Comparative Method Validation Parameters

ParameterHPLC-UV (Protocol A)LC-MS/MS (Protocol B)
Linear Range 1.0 – 100 µg/mL0.5 – 500 ng/mL
Limit of Detection (LOD) 0.2 µg/mL0.1 ng/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.5 ng/mL
Intra-day Precision (%RSD) 1.5% 4.0%
Inter-day Precision (%RSD) 2.0% 5.5%
Recovery 98.5% – 101.2%92.0% – 108.5%

References

  • Title: 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine Chemical Properties Source: PrepChem URL: [1]

  • Title: 133240-32-1 | 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine Source: MolCore URL: [2]

  • Title: Separation of 1H-Imidazo[4,5-b]pyridine on HPLC Source: SIELC Technologies URL: [4]

  • Title: Synthesis and Chromatographic Separation of 6H-Imidazo[4,5-b]pyridines Source: BenchChem URL: [5]

  • Title: Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [3]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. As researchers and drug development professionals, you are likely familiar with the frustration of synthesizing a highly potent molecule only to have it crash out of solution during biological evaluation.

5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine (CAS: 133240-32-1) is a notoriously difficult heterocyclic intermediate. Below is our definitive troubleshooting guide, engineered to provide you with field-proven, self-validating protocols to overcome its solubility barriers.

Mechanistic Profiling: Understanding the Molecule

Q: Why does 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine precipitate instantly when added to my aqueous assay buffer?

A: The insolubility of this specific compound is a textbook example of a dual-liability molecule. It exhibits both "brick-dust" and "grease-ball" physical characteristics:

  • Brick-Dust Nature (High Lattice Energy): The planar imidazo[4,5-b]pyridine core promotes strong intermolecular π−π stacking. Breaking these crystal lattice bonds requires significant energy.

  • Grease-Ball Nature (High Lipophilicity): The addition of a heavy bromine atom at the 5-position, combined with the ethyl and methyl aliphatic groups, significantly increases the molecule's LogP.

When transitioning from an aprotic solvent (like DMSO) to an aqueous environment, the hydrophobic effect drives rapid aggregation to minimize water contact, leading to immediate precipitation. Understanding these physical modifications is critical for formulating poorly water-soluble drug substances 1.

Strategic Decision Matrix

Before proceeding to the lab bench, use the following decision matrix to determine the correct solubilization strategy based on your experimental endpoint.

SolubilityWorkflow Start Solubility Issue: 5-Br-2-Et-7-Me-Imidazo[4,5-b]pyridine Assess Assess Application Type Start->Assess InVitro In Vitro Assays (Cell/Enzyme) Assess->InVitro InVivo In Vivo / Preclinical (Animal Models) Assess->InVivo DMSO Use DMSO Stock + Tween/PEG400 InVitro->DMSO CD Cyclodextrin Complexation (HP-β-CD) InVitro->CD InVivo->CD pH pH Adjustment (Acidic/Basic Salts) InVivo->pH Nano Nanosuspension / Milling InVivo->Nano

Decision matrix for overcoming imidazopyridine solubility issues.

In Vitro Troubleshooting: Co-Solvency Strategies

Q: How can I maintain this compound in solution for cell-based assays without causing solvent toxicity?

A: Relying solely on DMSO is a trap. While 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine dissolves well in 100% DMSO, diluting this directly into an aqueous buffer causes a "solvent crash." You must use a co-solvency strategy that steps down the polarity gradient. We recommend a ternary system (DMSO + PEG 400 + Aqueous Buffer) to lower the interfacial tension.

Table 1: Maximum Co-Solvent Tolerances for In Vitro Cell Assays

Co-SolventMax Final Conc. (v/v)Mechanistic Role in Solubilization
DMSO 0.1% - 0.5%Primary solvent; disrupts the initial crystal lattice.
PEG 400 1.0% - 2.0%Intermediate polarity; acts as a bridge to prevent rapid nucleation.
Tween 80 0.01% - 0.1%Surfactant; forms micelles to encapsulate lipophilic domains.
Protocol 1: Step-by-Step Ternary Solubilization

This protocol is a self-validating system designed to prevent false negatives in biological assays caused by sub-visual precipitation.

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes until completely clear.

  • Intermediate Dilution: In a separate vial, prepare a co-solvent mixture of 20% PEG 400 and 80% assay buffer.

  • Controlled Addition: Dropwise, add 10 µL of the 10 mM DMSO stock into 990 µL of the intermediate co-solvent mixture while vortexing vigorously.

    • Causality: Vigorous mixing prevents localized high concentrations of water that trigger rapid nucleation of the hydrophobic bromo-group.

  • Equilibration: Allow the solution to rest at room temperature for 15 minutes.

  • Validation (Critical Step): Measure the absorbance of the solution at 600 nm.

    • Self-Validation: A true solution will not scatter light. If OD600 > 0.05, sub-visual precipitation has occurred. Do not proceed to cellular dosing; instead, incrementally increase the PEG 400 ratio.

In Vivo Formulation: Cyclodextrin Complexation

Q: For in vivo PK studies, high DMSO concentrations are toxic. What is the most reliable formulation strategy for this imidazopyridine?

A: For in vivo applications, inclusion complexation using cyclodextrins—specifically Hydroxypropyl- β -cyclodextrin (HP- β -CD)—is the gold standard. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. The lipophilic 5-bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine molecule acts as a "guest," fitting perfectly into the hydrophobic cavity of the "host" cyclodextrin, thereby shielding the insoluble regions from water .

Table 2: Phase Solubility Data Summary for Imidazopyridines

Cyclodextrin TypeCavity Size (Å)Complexation EfficiencySolubilization Enhancement
α -CD 4.7 - 5.3Low~2-fold (Cavity too small for bromo-imidazopyridine)
β -CD 6.0 - 6.5Moderate~15-fold (Good fit, but β -CD has low inherent water solubility)
HP- β -CD 6.0 - 6.5High>50-fold (Optimal fit and highly water-soluble derivative)
Protocol 2: HP- β -CD Complexation via Co-Evaporation
  • Host Preparation: Prepare a 20% (w/v) solution of HP- β -CD in ultra-pure water.

  • Guest Preparation: Dissolve 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine in a minimal volume of a volatile organic solvent (e.g., ethanol).

  • Complexation: Slowly add the organic guest solution to the aqueous host solution under continuous magnetic stirring at 40°C.

    • Causality: The elevated temperature increases the kinetic energy, allowing the guest molecule to displace water molecules inside the cyclodextrin cavity.

  • Solvent Removal: Continue stirring until the organic solvent is completely evaporated (typically 24 hours).

  • Filtration & Lyophilization: Filter the solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated drug. Freeze-dry the filtrate to obtain a stable, water-soluble amorphous powder.

  • Validation (Critical Step): Reconstitute the lyophilized powder in 0.9% saline.

    • Self-Validation: The resulting solution should be optically clear. If the solution is cloudy, the complexation efficiency was too low, indicating that a ternary complexation agent (e.g., adding 0.1% citric acid or an amino acid) is required to further stabilize the guest-host interaction 2.

pH Adjustment and Salt Formation

Q: Can I just lower the pH to dissolve it, since it has basic nitrogen atoms?

A: 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine is amphoteric. It contains a basic pyridine-type nitrogen and a weakly acidic imidazole NH. While lowering the pH (e.g., pH < 3) can protonate the basic nitrogen and theoretically increase solubility, this is often physiologically incompatible for biological assays. Furthermore, the electron-withdrawing nature of the bromine atom at the 5-position decreases the pKa of the adjacent nitrogens, making protonation much more difficult than in unsubstituted imidazopyridines 3. If pH adjustment is used, it must be carefully buffered to avoid catastrophic precipitation upon returning to physiological pH (7.4) in the bloodstream or assay media.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.[Link]

  • A Comprehensive Review: Cyclodextrin Complexation for Improved Drug Delivery of Poorly Soluble Drugs. International Journal of Pharmacy and Pharmaceutical Research.[Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC / NIH.[Link]

Sources

Technical Support Center: BEMIP (5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine)

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Off-Target Effects for Researchers

Disclaimer: The compound 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine, hereafter referred to as BEMIP, is used as a representative model for the imidazo[4,5-b]pyridine class of small molecule inhibitors. The specific off-target effects and mitigation strategies discussed are based on established knowledge of this chemical scaffold, which is commonly associated with kinase inhibition, rather than on specific data for BEMIP itself.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding BEMIP and the challenge of off-target effects.

Q1: What is BEMIP and what is its likely primary target class?

A: BEMIP belongs to the imidazo[4,5-b]pyridine chemical class. Derivatives of this scaffold are well-documented as potent inhibitors of various protein kinases. The core structure mimics the hinge-binding motif of ATP, allowing it to compete for the kinase active site. While the specific primary target of BEMIP is not defined, it is critical to assume it may interact with a range of kinases due to the conserved nature of the ATP-binding pocket across the human kinome.

Q2: What are "off-target" effects and why are they a concern with kinase inhibitors like BEMIP?

A: Off-target effects are unintended interactions between a drug molecule and cellular components other than its primary therapeutic target. For kinase inhibitors, this often means the inhibition of multiple kinases beyond the one intended. These unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected side effects in a clinical context. The high degree of structural similarity among kinase active sites makes achieving perfect selectivity a significant challenge.

Q3: How can I get a preliminary idea of BEMIP's potential off-target profile?

A: A combination of in silico and in vitro methods is recommended.

  • In Silico Screening: Computational docking of BEMIP against a library of known kinase structures can predict potential binding interactions. Several online tools and commercial services are available for this purpose.

  • In Vitro Profiling: A broad-spectrum kinase panel assay is the gold standard. Submitting BEMIP to a service that screens against hundreds of kinases at a fixed concentration (e.g., 1 µM) will provide a clear map of its selectivity and identify potent off-targets.

Part 2: Troubleshooting Guide - Addressing Specific Off-Target Issues

This section provides structured guidance for identifying and mitigating specific experimental problems that may arise from BEMIP's off-target activity.

Issue 1: Inconsistent Phenotypic Results or Unexpected Cell Toxicity

Question: I am observing a desired cellular phenotype (e.g., decreased proliferation), but the results are variable across different cell lines, or I'm seeing significant cytotoxicity at concentrations where my primary target should be inhibited. How can I determine if this is an off-target effect?

Answer: This is a classic indication of off-target activity. The variable response may be due to different expression levels of an off-target kinase across cell lines.

A Start: Inconsistent Phenotype or Unexpected Toxicity B Step 1: Confirm Target Engagement in a Controlled System A->B C Perform NanoBRET or CETSA to verify BEMIP binds to the intended primary target in cells. B->C How? D Step 2: Broad Kinase Profiling C->D E Submit BEMIP to a commercial kinome scan (e.g., Eurofins DiscoverX, Reaction Biology). D->E How? F Step 3: Correlate Off-Targets with Cellular Response E->F G Compare potent off-targets from the scan with gene expression data from your responsive vs. non-responsive cell lines. F->G How? H Step 4: Validate with an Orthogonal Tool G->H I Use siRNA/shRNA or CRISPR to knock down the suspected off-target. Does this phenocopy the effect of BEMIP? H->I How? J Conclusion: Off-Target Confirmed or Ruled Out I->J

Caption: Workflow to diagnose off-target driven phenotypes.

  • Identify Candidate Off-Target: From your kinome scan, identify a kinase that is strongly inhibited by BEMIP and is highly expressed in the cell lines showing the unexpected phenotype.

  • Select Reagents: Obtain at least two independent, validated siRNA sequences for the candidate off-target gene. A non-targeting (scramble) siRNA is essential as a negative control.

  • Transfection: Transfect your sensitive cell line with the scramble siRNA and the two off-target-specific siRNAs according to the manufacturer's protocol.

  • Incubation: Allow cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.

  • Validation of Knockdown: Harvest a portion of the cells to confirm protein knockdown via Western Blot or mRNA knockdown via qRT-PCR.

  • Phenotypic Assay: Re-run your primary cellular assay (e.g., proliferation, apoptosis) on the remaining transfected cells.

  • Analysis: If the phenotype observed in the cells treated with the off-target-specific siRNAs mimics the phenotype caused by BEMIP treatment, this strongly suggests the effect is mediated by that off-target.

Issue 2: My dose-response curve is not monophasic or does not correlate with target inhibition.

Question: The IC50 value for my cellular assay is much lower (more potent) than the biochemical IC50 for my primary target. Alternatively, the dose-response curve has a complex shape. What does this mean?

Answer: This discrepancy strongly suggests that one or more off-targets, which are more potently inhibited by BEMIP than your primary target, are contributing to the observed phenotype. A multiphasic curve can occur when inhibition of different targets dominates at different concentration ranges.

The goal is to define a concentration window where BEMIP is selective for your primary target.

Table 1: Example Selectivity Data

TargetIC50 (nM)Recommended Cellular Concentration Window
Primary Target 50 50 - 150 nM
Off-Target Kinase A5Avoid > 20 nM
Off-Target Kinase B800Less concern at concentrations < 500 nM
  • Generate High-Resolution Dose-Response Curves: In your cellular assay, perform a detailed dose-response experiment with BEMIP, using a fine-grained dilution series (e.g., 12-point, 2-fold dilutions) centered around your expected IC50.

  • Biochemical Potency Determination: Obtain high-quality biochemical IC50 values for your primary target and the top 3-5 most potent off-targets identified in your kinome scan.

  • Phospho-Target Western Blot: In your cell line, treat cells with the same fine-grained dilution series of BEMIP for a short duration (e.g., 1-2 hours). Perform a Western Blot to measure the phosphorylation of your primary target's direct substrate. This provides a direct measure of target engagement in a cellular context.

  • Correlate Data: Plot the cellular phenotype IC50 against the IC50 for inhibition of your primary target's phosphorylation. A strong correlation suggests the phenotype is on-target. A significant divergence indicates off-target interference. Use the Western Blot data to identify the concentration range that inhibits your primary target without significantly engaging more potent off-targets.

Part 3: Advanced Strategies & Best Practices

Q3: How can I proactively design a better, more selective compound?

A: If off-target effects are confirmed and cannot be mitigated by adjusting concentration, a medicinal chemistry effort is required. Structural biology can provide crucial insights.

A Start: Off-Target Liability Confirmed B Step 1: Obtain Crystal Structures A->B C Solve co-crystal structures of BEMIP with both the primary target and a key off-target. B->C How? D Step 2: Structural Analysis C->D E Identify differences in the active sites. Look for unique pockets or residues in the primary target that are absent in the off-target. D->E How? F Step 3: Rational Drug Design E->F G Synthesize new analogs of BEMIP with modifications designed to exploit these differences, adding bulk to clash with the off-target's active site or forming new interactions with the primary target. F->G How? H Step 4: Iterative Screening G->H I Screen new compounds for potency against both targets to confirm improved selectivity. H->I How? J Result: Optimized Lead Compound I->J

Caption: Structure-based design for improving selectivity.

Trustworthiness Check: The most reliable way to confirm an observed phenotype is on-target is to use a structurally distinct chemical probe that inhibits the same target. If two different molecules cause the same biological effect and share only the intended primary target, confidence in the result is significantly increased.

References

  • Imidazo[4,5-b]pyridine Derivatives as Potent and Selective Inhibitors of the TGF-β Type I Receptor. Journal of Medicinal Chemistry. [Link]

  • Discovery of Imidazo[4,5-b]pyridine Derivatives as Novel, Potent, and Orally Bioavailable Janus Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Imidazo[4,5-b]pyridines as a new class of broad-spectrum kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine (CAS: 133240-32-1) . Imidazo[4,5-b]pyridines are critical structural bioisosteres of purines, frequently utilized in the development of kinase inhibitors, GABA receptor modulators, and anti-inflammatory agents[1].

Synthesizing this specific halogenated and alkylated scaffold requires precise control over condensation and dehydration kinetics. Below, we provide a comprehensive mechanistic workflow, empirical optimization data, and a field-tested troubleshooting guide to ensure high-yield, reproducible synthesis.

Synthesis Pathway & Mechanistic Workflow

The most robust method for constructing the 1H-imidazo[4,5-b]pyridine core is the condensation of a 2,3-diaminopyridine precursor with a carboxylic acid or its functional derivatives (such as orthoesters)[2]. For this specific target, the starting material is 6-bromo-4-methylpyridine-2,3-diamine , which is reacted with a propionyl equivalent (e.g., triethyl orthopropionate or propionic acid) to install the 2-ethyl group.

SynthesisWorkflow SM 6-Bromo-4-methylpyridine- 2,3-diamine (Starting Material) Intermediate Mono-Acylated Intermediate SM->Intermediate Reagent Triethyl Orthopropionate or Propionic Acid Reagent->Intermediate Cyclization Acid-Catalyzed Dehydration (Heat) Intermediate->Cyclization Product 5-Bromo-2-ethyl-7-methyl- 1H-imidazo[4,5-b]pyridine Cyclization->Product

Caption: Workflow for the synthesis of 5-bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine.

Optimization of Reaction Conditions

The cyclization of the intermediate amide is thermodynamically demanding and requires the elimination of water or alcohol. The table below summarizes the quantitative data from various reaction condition screens to highlight the optimal synthetic route[3],[1].

Reagent SystemCatalyst / SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
Propionic AcidPolyphosphoric acid (PPA)1201265%Viscous workup; moderate yield due to product trapping in the polymer matrix.
Propionyl ChloridePyridine / DCM25 1101845%High accumulation of the uncyclized mono-amide intermediate.
Triethyl Orthopropionate p-TsOH (cat.) / Toluene 110 (Reflux) 6 88% Clean conversion; ethanol byproduct easily evaporates. Highly scalable.
Propionic AcidYb(OTf)₃ (10 mol%) / Neat100482%Green chemistry approach; excellent Lewis acid-mediated dehydration[3].

Troubleshooting Guides & FAQs

Troubleshooting Start Analyze Reaction Mixture (LC-MS / TLC) Q1 Is [M+H]+ + 18 (or +46) present? Start->Q1 A1 Incomplete Cyclization: Increase Temp or add Lewis Acid Q1->A1 Yes Q2 Is the mixture dark/tarry? Q1->Q2 No A2 Diamine Oxidation: Ensure strict Argon Atmosphere Q2->A2 Yes Success Target Mass Confirmed Proceed to Workup Q2->Success No

Caption: Decision tree for troubleshooting common imidazo[4,5-b]pyridine synthesis issues.

Q1: My LC-MS shows a dominant mass corresponding to [M+H]⁺ + 18. Why is the reaction stalling?

Cause: This mass indicates the accumulation of the uncyclized mono-acylated intermediate (the +18 Da difference corresponds to a failure to eliminate H2​O ). The electron-withdrawing nature of the 5-bromo group reduces the nucleophilicity of the adjacent amine, making the intramolecular attack on the carbonyl carbon kinetically slow. Solution: You must drive the equilibrium forward by physically or chemically removing water. If using propionic acid, switch to Dean-Stark conditions with toluene. Alternatively, transition to the triethyl orthopropionate route; orthoesters bypass water generation entirely, producing ethanol as a byproduct which is easily driven off at reflux[1].

Q2: I am observing significant darkening of the reaction mixture and poor yields. What causes this?

Cause: 2,3-Diaminopyridines are highly electron-rich at the amine centers and are notoriously susceptible to air oxidation. Oxygen radical species react with the free amines at elevated temperatures, initiating polymerization and leading to tar formation. Solution: Ensure strict anhydrous and anaerobic conditions[3]. Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) at least three times before heating. If your starting material is already brown or black, it has degraded and must be purified via a quick silica plug or recrystallization prior to use.

Q3: How do I prevent the loss of the 5-bromo substituent (hydrodehalogenation) during the reaction?

Cause: The C-Br bond at the 5-position is activated by the adjacent pyridine nitrogen. Under harsh acidic reflux conditions, especially if trace transition metals (e.g., Pd or Fe from previous synthetic steps) are present, the bromine atom is susceptible to oxidative addition or radical cleavage. Solution: Use high-purity reagents and avoid using metal spatulas if handling strong acids like PPA. Keep the reaction temperature strictly below 130°C. If dehalogenation persists, switch to a milder Lewis acid catalyst like Yb(OTf)₃ (10 mol%) at 95°C[3].

Q4: Are there issues with regioisomerism (1H vs 3H) for this compound?

Cause: In solution, 1H- and 3H-imidazo[4,5-b]pyridines exist as rapidly interconverting tautomers because the proton freely migrates between N1 and N3 of the imidazole ring[2]. Solution: You do not need to separate 1H and 3H isomers at this stage, as they represent the same bulk substance. However, if you plan to alkylate the imidazole nitrogen in a subsequent step, you will generate a fixed mixture of N1 and N3 alkylated regioisomers due to the unsymmetrical nature of the pyridine ring[2]. These must be separated via gradient HPLC and their structures unambiguously confirmed using 2D NMR techniques (NOESY and HMBC)[2].

Self-Validating Experimental Protocol

The following methodology utilizes the optimized triethyl orthopropionate route. It is designed as a self-validating system, meaning built-in checks will confirm the success of the reaction at each critical phase.

Materials Required:

  • 6-Bromo-4-methylpyridine-2,3-diamine (1.0 equiv, starting material)

  • Triethyl orthopropionate (3.0 equiv, acylating/alkylating agent)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 equiv, acid catalyst)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Quality Control Check: Inspect the 6-bromo-4-methylpyridine-2,3-diamine. Validation: It should be a light-colored powder. If it is dark brown, purify it before proceeding to prevent tar formation.

  • Preparation & Purging: In an oven-dried round-bottom flask equipped with a magnetic stir bar, add the diamine and p-TsOH. Seal the flask with a rubber septum. Evacuate the flask under a vacuum and backfill with Argon. Repeat this purge cycle three times[3].

  • Reagent Addition: Inject anhydrous toluene followed by triethyl orthopropionate via syringe through the septum.

  • Cyclization: Replace the septum with a reflux condenser that has been flushed with Argon. Heat the mixture to 110°C (reflux) for 6 hours.

  • In-Process Monitoring: At t=4 hours, sample the reaction for TLC (Eluent: DCM:MeOH 95:5) or LC-MS. Validation: The starting material spot should be completely consumed. A new, highly UV-active spot (the cyclized product) should be present. If a significant intermediate mass ([M+H]⁺ + 46 for the orthoester intermediate) is detected, continue heating.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the toluene and the ethanol byproduct.

  • Isolation: Dilute the crude residue with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO3​ to neutralize the p-TsOH catalyst, followed by a brine wash. Dry over anhydrous Na2​SO4​ , filter, and concentrate.

  • Final Validation: Analyze the isolated product via ¹H NMR. Validation: The disappearance of the broad −NH2​ proton signals (typically around 4.0-5.0 ppm) and the appearance of the ethyl group signals (a quartet around 2.9 ppm and a triplet around 1.4 ppm) confirm successful cyclization to 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine.

References

  • MDPI. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules. URL:[Link]

Sources

troubleshooting inconsistent results in assays with 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Consistent and Reliable Assay Results

Welcome to the technical support center for 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reliability of your experimental outcomes. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your research.

The structural similarity of the imidazo[4,5-b]pyridine core to naturally occurring purines makes this class of compounds a promising area for therapeutic research, including as potential kinase inhibitors and anti-proliferative agents.[1][2][3][4] However, like many heterocyclic compounds developed in drug discovery, obtaining consistent and reproducible data can be challenging. This guide will walk you through the most common issues and their resolutions.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most frequent sources of variability encountered with compounds like 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine. The primary suspect for inconsistency is often related to the compound's physicochemical properties, particularly its solubility.[5][6][7]

Question 1: I'm observing high variability between my replicate wells. What is the most likely cause?

High variability between replicates is a classic sign of issues with compound solubility and dispensing.[8][9] The structure of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine suggests it is a hydrophobic molecule with potentially low aqueous solubility.[7][10] When a compound is not fully dissolved, you are not dispensing a homogenous solution, but rather a suspension with an inconsistent amount of active compound in each well.

Immediate Troubleshooting Steps:

  • Visual Inspection: After diluting your DMSO stock into the aqueous assay buffer, hold the solution up to a light source. Do you see any cloudiness, particulates, or precipitate? If so, your compound is not fully soluble at that concentration.[10]

  • Review Your Dilution Protocol: Rapidly adding a small volume of DMSO stock into a large volume of aqueous buffer can cause the compound to "crash out" of solution. Try adding the DMSO stock to a dry tube or well first, and then add the buffer while vortexing or mixing to improve solubilization.[6]

  • Pipetting Technique: Ensure your pipettes are calibrated. When dispensing, do so beneath the surface of the liquid in the well to avoid splashing and ensure accurate volume transfer. Use fresh tips for each replicate to prevent carryover.[8]

Question 2: My dose-response curve is flat, or my IC50 values are much weaker than expected and vary between experiments. Why is this happening?

This is another common symptom of poor compound solubility.[6] If the compound precipitates in the assay buffer, the actual concentration in solution is much lower than the nominal concentration you prepared. This can lead to an underestimation of the compound's potency.[6] The variability arises because the extent of precipitation can change based on minor fluctuations in temperature, buffer composition, or incubation time.

Underlying Cause:

  • Exceeding Aqueous Solubility Limit: Even if your highest concentration is soluble in 100% DMSO, it will likely have a much lower solubility limit in your final assay buffer, which is mostly aqueous. Many discovery compounds with low solubility show variable data and underestimated activity.[6]

  • Compound Aggregation: At concentrations above the solubility limit, the compound can form aggregates. These aggregates can sometimes cause non-specific inhibition or interfere with the assay signal, leading to misleading results.[11][12]

Workflow for Diagnosing Solubility-Related Potency Issues:

A Inconsistent or Weak IC50 Values B Prepare Highest Concentration of Compound in Assay Buffer A->B C Visually Inspect for Precipitation/Cloudiness B->C D Is Precipitation Visible? C->D E YES: Solubility is the Primary Issue D->E Yes F NO: Consider Other Factors D->F No G Determine Kinetic Solubility Limit (See Protocol Below) E->G H Test for Compound Interference (See FAQ 3) F->H J Optimize Assay Conditions (Buffer, DMSO%) F->J I Re-run Assay with Max Concentration ≤ Solubility Limit G->I

Caption: Troubleshooting workflow for weak or inconsistent IC50 values.

Question 3: Could the compound itself be interfering with my assay signal?

Yes, this is a critical consideration, especially in fluorescence- or luminescence-based assays.[11][12][13] Imidazopyridine scaffolds, like many aromatic heterocyclic structures, can have intrinsic optical properties.

Types of Interference:

  • Autofluorescence: The compound may fluoresce at the same excitation/emission wavelengths as your assay's fluorophore, leading to a falsely high signal.[11][13]

  • Signal Quenching: The compound might absorb light at the excitation or emission wavelength, leading to a falsely low signal.[11]

  • Luciferase Inhibition: In assays like ADP-Glo™, which use luciferase to detect ATP, your compound could be a direct inhibitor of luciferase, leading to a false positive for kinase inhibition.[13]

How to Test for Interference:

A simple set of controls can diagnose these issues. Run your assay with the following additions, and compare the signal to your standard negative control (e.g., DMSO vehicle).

Control Group Components Included Purpose
1. Compound Alone Assay Buffer + Compound (No Enzyme/Substrate)To check for compound autofluorescence.
2. Quench Control Assay Buffer + Compound + Fluorescent ProductTo check for signal quenching.
3. Counter-Screen All assay components except the primary enzyme.To identify non-specific inhibition or interference with detection reagents.[12]
4. Luciferase Control Luciferase + ATP + Compound (for luminescence assays)To check for direct inhibition of the detection enzyme.[13]

Part 2: In-Depth Troubleshooting & Protocols

Issue A: Compound Handling and Solubility

The single most important factor to control is ensuring your compound is fully solubilized in the final assay medium.[14]

Protocol 1: Preparation and Storage of Stock Solutions

  • Solvent Selection: Due to its predicted hydrophobicity, 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine should be dissolved in 100% high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[6][10]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM). This minimizes the final percentage of DMSO in your assay, which itself can affect enzyme activity or cell health.[11]

  • Solubilization: Ensure the compound is fully dissolved. This may require gentle warming (to 30-37°C) and vortexing. Visually confirm that no solid particles remain.

  • Storage: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[12] Protect from light.

Protocol 2: Kinetic Solubility Assessment

This protocol provides a quick way to estimate the solubility of your compound in the specific buffer used for your assay.

  • Preparation: Prepare a series of dilutions of your compound in 100% DMSO.

  • Dilution: In a clear 96-well plate, add a small volume (e.g., 1-2 µL) of each DMSO dilution.

  • Buffer Addition: Add your final assay buffer to each well to achieve the desired final compound concentrations and a constant final DMSO concentration (typically ≤1%).

  • Incubation: Mix the plate gently and let it incubate at room temperature for 1-2 hours.

  • Measurement: Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a microplate reader. An increase in absorbance indicates light scattering from compound precipitation.[5]

  • Analysis: The highest concentration that does not show a significant increase in absorbance above the vehicle control is your approximate kinetic solubility limit. Do not exceed this concentration in your definitive assays.

Issue B: Biochemical Assay (e.g., Kinase Assay) Variability

If you have confirmed your compound is soluble, inconsistencies may arise from the assay components themselves.

Question: My results are inconsistent even at concentrations where the compound is soluble. What else should I check?

Troubleshooting Workflow for Biochemical Assays:

A Inconsistent Biochemical Assay Results B Confirm Compound Solubility (Protocol 2) A->B C Check Reagent Stability B->C D Optimize Assay Conditions B->D E Review Assay Format B->E F Enzyme: Aliquot, store at -80°C, avoid freeze-thaw. Run activity check. C->F G ATP/Substrate: Prepare fresh. Confirm purity. C->G H Buffer: Check pH. Add stabilizers (e.g., BSA, DTT). D->H I Enzyme/Substrate Concentrations: Ensure they are near Km. D->I J DMSO Tolerance: Confirm enzyme is not inhibited by final DMSO concentration. D->J K Assay Technology: Be aware of limitations (e.g., antibody specificity in ELISA, interference in FP/TR-FRET). E->K

Caption: Key checkpoints for troubleshooting biochemical assay variability.

Key Considerations:

  • Reagent Purity and Stability: Impurities or degradation of ATP, substrates, or buffers can alter reaction kinetics.[11] Enzymes are particularly sensitive; ensure they are stored correctly and that their activity is verified.[12][15]

  • Assay Conditions:

    • Enzyme/Substrate Concentrations: For inhibition assays, substrate and ATP concentrations should ideally be at or near their Km values to ensure accurate determination of inhibitor potency.[12][15]

    • Reaction Time: Ensure your reaction is in the linear range. If the reaction proceeds for too long and substrate is depleted, the results will be non-linear and misleading.[12]

  • Assay Technology Choice: Be aware of the potential pitfalls of your chosen technology. For example, antibody-based assays (like ELISA or TR-FRET) depend on the specificity of the antibody, which can be a source of variability.[16] Radiometric assays are often considered the "gold standard" for their reliability but have safety and disposal considerations.[15][16]

Issue C: Cell-Based Assay Variability

Cell-based assays introduce a higher level of complexity and potential for variability.[17][18][19]

Question: I'm seeing inconsistent results in my cell viability or signaling pathway assay. Where should I start?

Top 5 Sources of Variability in Cell-Based Assays:

  • Cell Passage Number and Health: Cells can change their characteristics (phenotypic drift) over many passages.[19] Always use cells within a defined, low-passage number range for a series of experiments. Ensure cells are healthy and in the exponential growth phase when plating.

  • Inconsistent Cell Seeding: Uneven cell distribution in the microplate is a major source of well-to-well variability.[8][9] Always ensure your cell suspension is homogenous by gently mixing between plating each set of wells.

  • Edge Effects: Wells on the outside of a 96- or 384-well plate are prone to evaporation and temperature fluctuations, which can affect cell growth and compound concentration.[8][9] To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[8]

  • Mycoplasma Contamination: This common and difficult-to-detect contamination can alter cellular metabolism and response to stimuli, leading to unreliable results.[19] Perform routine testing for mycoplasma.

  • Compound Cytotoxicity: Your compound may be cytotoxic at higher concentrations. This can confound the results of a functional assay (e.g., inhibiting a signaling pathway). Always determine the cytotoxicity profile of your compound first (e.g., using an MTT or MTS assay) and use non-toxic concentrations in your functional experiments.[10]

References

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection.
  • Pérez, J., Díaz, C., Salado, I., Pérez, D., Peláez, F., Genilloud, O., & Vicente, F. (n.d.). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. SCIRP.
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • Eppendorf South Asia Pacific. (2020, November 18). Troubleshooting Cell-based Assays.
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • Promega Connections. (2018, March 23). How to Reduce Cell Culture Variability.
  • PMC. (n.d.). The challenge of selecting protein kinase assays for lead discovery optimization.
  • Benchchem. (n.d.). Troubleshooting inconsistent results in Karnamicin B1 bioassays.
  • MDPI. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
  • ResearchGate. (2021, January 16). Why can't I get reproducible results in cell based assays?
  • MDPI. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • NCBI - NIH. (2012, May 1). Assay Development for Protein Kinase Enzymes.
  • Benchchem. (n.d.). troubleshooting inconsistent AG556 kinase assay results.
  • Benchchem. (n.d.). Troubleshooting inconsistent results in biological assays with 1-hexadecyl-1H-indole-2,3-dione.
  • BMI. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • PMC. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives.
  • PubMed. (2012, November 15). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents.
  • PubMed. (n.d.). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors.

Sources

Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine (CAS: 133240-32-1).

Imidazo[4,5-b]pyridines are critical pharmacophores in medicinal chemistry, frequently serving as core scaffolds for antimicrobial agents, proton pump inhibitors, and angiotensin-II receptor antagonists[1]. Transitioning the synthesis of these fused bicyclic systems from the discovery bench (milligram scale) to the kilo-lab introduces significant challenges in thermodynamics, mass transfer, and impurity control[2]. This guide provides field-validated protocols, mechanistic troubleshooting, and quantitative optimization data to ensure a robust, self-validating scale-up campaign.

Visual Workflow: Scale-Up Cyclization Pathway

The most scalable route to 1,2-disubstituted imidazo[4,5-b]pyridines involves the condensation of a 2,3-diaminopyridine derivative with a carboxylic acid or its derivative, followed by dehydrative cyclization[2]. For this specific target, 6-bromo-4-methylpyridine-2,3-diamine is reacted with propionic acid.

G A 6-Bromo-4-methylpyridine -2,3-diamine C Amidation & Cyclization (90°C) A->C Reactor Feed B Propionic Acid + POCl3 B->C Dehydrating Agent D Controlled Quench & Neutralization C->D Crude Acidic Mix E Crystallization (EtOH/H2O) D->E Free Base (pH 7.5) F 5-Bromo-2-ethyl-7-methyl -1H-imidazo[4,5-b]pyridine E->F >98% Purity

Fig 1: POCl3-mediated dehydrative cyclization workflow for imidazo[4,5-b]pyridine synthesis.

Standard Operating Procedure: 1-Kilogram Scale Protocol

This protocol utilizes Phosphorus Oxychloride ( POCl3​ ) as a dehydrating agent to drive the cyclization at lower temperatures, preventing the thermal degradation often seen when using neat propionic acid at reflux.

Phase 1: Amidation and Cyclization

  • Purge & Charge: Inert a 20 L glass-lined reactor with N2​ . Charge 1.0 kg (4.95 mol) of 6-bromo-4-methylpyridine-2,3-diamine and 5.0 L of propionic acid.

  • Activation: Cool the stirring suspension to 5°C. Slowly add 1.14 kg (7.43 mol, 1.5 eq) of POCl3​ via an addition funnel over 2 hours, maintaining the internal temperature below 20°C to control the exothermic formation of the intermediate amide.

  • Ring Closure: Heat the reactor to 90°C. Monitor the conversion via HPLC. The reaction typically reaches >99% conversion within 6–8 hours. Causality note: POCl3​ actively consumes the water byproduct, shifting the equilibrium irreversibly toward the cyclized imidazopyridine without requiring high-temperature azeotropic distillation.

Phase 2: Quench and Neutralization 4. Quench: Cool the mixture to 10°C. Transfer the reaction mixture slowly into a secondary 50 L reactor containing 15 L of crushed ice and water, maintaining the temperature below 25°C. 5. pH Adjustment: Slowly add a 20% aqueous NaOH solution until the pH reaches 7.2–7.5. Critical Step: Perform this adjustment while warming the mixture to 40°C to prevent the product from crashing out as a non-filterable oil.

Phase 3: Isolation and Crystallization 6. Filtration: Filter the precipitated crude solid and wash with 3 x 2 L of deionized water to remove phosphate salts. 7. Crystallization: Dissolve the crude solid in 8 L of boiling Ethanol. Add 2 L of water dropwise until the cloud point is reached. Allow to cool linearly to 5°C over 4 hours. 8. Drying: Filter and dry under vacuum at 50°C for 24 hours. Expected yield: 0.95–1.05 kg (80–88%).

Quantitative Data: Cyclization Optimization

The following table summarizes the process development data justifying the transition from thermal cyclization to POCl3​ -mediated cyclization during scale-up.

MethodReagentsTemp (°C)Time (h)Yield (%)Purity (HPLC %)Primary Impurity
Thermal (Bench)Propionic acid (neat)140247892.5Uncyclized amide
AzeotropicPropionic acid / Toluene115368194.0Uncyclized amide
Chemical Dehydration Propionic acid / POCl3​ 90 8 88 98.2 Des-bromo analog (<0.5%)
Acid CatalyzedPropionic acid / PPA120186588.0Polymeric tars

Troubleshooting & FAQs

Q1: Why is my cyclization stalling at 70% conversion on a 1 kg scale, despite working perfectly at the 10 g bench scale?

Root Cause & Causality: This is a classic mass-transfer and equilibrium issue. The formation of the imidazo[4,5-b]pyridine ring from the intermediate amide releases one equivalent of water[2]. At a 10 g scale, water easily vaporizes and escapes the refluxing propionic acid. At a 1 kg scale, the increased hydrostatic pressure and reduced surface-area-to-volume ratio trap the water in the reactor, pushing the equilibrium backward. Resolution: Do not simply increase the reaction time. You must actively remove the water. Either implement a Dean-Stark apparatus with a toluene co-solvent to azeotropically remove the water, or switch to a chemical dehydrating agent like POCl3​ (as detailed in the SOP above) which consumes the water in situ.

Q2: We are observing significant debromination (loss of the 5-bromo group) during the reaction. How do we prevent this?

Root Cause & Causality: The carbon-bromine bond on the electron-deficient pyridine ring is susceptible to hydrodehalogenation, particularly under prolonged heating (>130°C) in acidic media, or if trace transition metals (e.g., Iron, Nickel) leach from stainless steel or Hastelloy reactors. Resolution:

  • Lower the temperature: Switch to the POCl3​ method at 90°C. The lower thermal footprint drastically reduces the kinetics of C-Br bond cleavage.

  • Reactor Material: Ensure the reaction is conducted in a glass-lined reactor rather than bare stainless steel to prevent metal-catalyzed debromination.

Q3: During neutralization, the product precipitates as a sticky, unfilterable tar instead of a crystalline solid. How can we improve the workup?

Root Cause & Causality: Imidazo[4,5-b]pyridines possess both basic (pyridine/imidazole nitrogens) and weakly acidic (imidazole N-H) properties. Rapid neutralization at cold temperatures forces the molecule out of solution faster than it can form an ordered crystal lattice, resulting in an amorphous, supersaturated oil (tar)[3]. Resolution: Perform the neutralization at an elevated temperature (40–50°C). Adjust the pH slowly. When the pH reaches ~6.0 (just before the isoelectric point), add 1% w/w of pure product as seed crystals. Continue adjusting the pH to 7.5. The elevated temperature and seeding provide the thermodynamic environment necessary for the product to precipitate as filterable crystals rather than an oil.

Q4: The NMR shows a mixture of peaks. Are we forming regioisomers?

Root Cause & Causality: The 1H and 3H positions on the imidazo[4,5-b]pyridine ring undergo rapid annular tautomerization in solution. 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine and its 3H-tautomer exist in a dynamic equilibrium[1]. Resolution: This is not a synthesis failure; it is a fundamental property of the molecule. In NMR solvents like DMSO-d6 at room temperature, this exchange can cause peak broadening or the appearance of two distinct sets of signals. To validate purity, run the 1H-NMR at an elevated temperature (e.g., 80°C in DMSO-d6) to increase the rate of tautomeric exchange, which will coalesce the signals into a single, clean set of peaks.

References

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega.[Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI Molecules.[Link]

  • Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. ACS Combinatorial Science.[Link]

Sources

Validation & Comparative

The Strategic Role of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine in Angiotensin II Receptor Antagonist Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward multi-target-directed ligands (MTDLs) for complex metabolic and cardiovascular syndromes, the selection of core chemical scaffolds becomes the defining factor in a program's success. For researchers developing Angiotensin II Type 1 (AT1) receptor antagonists and dual AT1/PPARγ modulators, 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine (CAS 133240-32-1) has emerged as a privileged intermediate[1].

This guide objectively compares the chemical performance and biological translation of this specific imidazo[4,5-b]pyridine core against its structural analogs (such as benzimidazoles and imidazo[4,5-c]pyridines). By examining the causality behind its structural features—specifically the 5-bromo synthetic handle, the 2-ethyl hydrophobic anchor, and the 7-methyl steric director—we provide a comprehensive framework for its application in modern medicinal chemistry[2].

Structural Rationale & Chemical Performance Comparison

The utility of a chemical intermediate is defined by its capacity for late-stage diversification. The imidazo[4,5-b]pyridine scaffold offers distinct electronic and steric advantages over the traditional benzimidazole core found in first-generation ARBs like Losartan and Telmisartan[2][3].

The Causality of the Substitution Pattern
  • The 2-Ethyl Group: Serves as a critical hydrophobic anchor that penetrates the deep transmembrane pocket of the AT1 receptor. Analogs with a 2-propyl or 2-methyl group show a marked drop in binding affinity due to steric clashing or insufficient van der Waals interactions, respectively[4].

  • The 7-Methyl Group: Introduces a steric constraint that restricts the rotational freedom of the N3-linked biphenyl moiety. This conformational locking is essential for achieving high selectivity for the AT1 receptor over the AT2 subtype[5].

  • The 5-Bromo Handle: The presence of the bromine atom at the C5 position is the masterstroke of this intermediate. It provides an optimal site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to append lipophilic tails (e.g., isobutyl or methoxymethyl groups) necessary for engaging the PPARγ ligand-binding domain[6].

Reactivity Comparison: 5-Bromo vs. Analogs

When functionalizing the C5 position to build dual AT1/PPARγ agonists, the choice of halogen dictates the efficiency of the synthetic workflow. The 5-bromo intermediate vastly outperforms its 5-chloro and 5-H counterparts in oxidative addition kinetics during Palladium catalysis.

Table 1: Cross-Coupling Efficiency of Imidazo[4,5-b]pyridine Analogs

Scaffold AnalogHalogen at C5Suzuki Coupling Yield (%)Oxidative Addition KineticsSynthetic Utility
5-Bromo (CAS 133240-32-1)-Br85 - 92%FastOptimal: Compatible with standard Pd(PPh3)4 catalysts under mild conditions.
5-Chloro Analog -Cl40 - 55%SlowSuboptimal: Requires expensive, specialized bulky ligands (e.g., XPhos) and higher temperatures.
5-H Analog -H< 30%Very SlowPoor: Requires harsh, unselective C-H activation protocols leading to complex mixtures.

Biological Activity of Derived Pharmacophores

The true value of the 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine intermediate is realized in the biological potency of its derived pharmacophores. Compounds synthesized from this core—such as the highly potent MK-996 (L-159,282) and Compound 2l—demonstrate superior AT1 receptor antagonism and enhanced PPARγ partial agonism compared to traditional benzimidazole-based drugs[6][7].

Table 2: Comparative in vitro Pharmacology of ARB Scaffolds

Core ScaffoldRepresentative CompoundAT1 Receptor IC50 (nM)PPARγ Activation EC50 (nM)Primary Indication
Imidazo[4,5-b]pyridine MK-996 (L-159,282)0.15N/ASevere Hypertension[7]
Imidazo[4,5-b]pyridine Compound 2l1.6212Hypertension & Insulin Resistance[6]
Benzimidazole Telmisartan9.23640Hypertension[2]
Benzimidazole Losartan60.0InactiveHypertension[3]

Data synthesized from peer-reviewed pharmacological evaluations[2][3][6][7]. The imidazo[4,5-b]pyridine core consistently yields sub-nanomolar AT1 affinity while providing a highly tunable vector at the C5 position for potent PPARγ engagement.

Pathway Ligand Imidazo[4,5-b]pyridine Derivative AT1R AT1 Receptor Ligand->AT1R Antagonism PPARg PPARγ Receptor Ligand->PPARg Partial Agonism BP Vasodilation & BP Reduction AT1R->BP Blocks Ang II Metab Insulin Sensitivity Improvement PPARg->Metab Gene Transcription

Fig 1: Dual mechanism of action for imidazo[4,5-b]pyridine derivatives targeting AT1R and PPARγ.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols detail the synthetic functionalization of the 5-bromo intermediate and the subsequent biological validation of the resulting ligand. These protocols are designed as self-validating systems, incorporating necessary controls to guarantee data integrity.

Protocol A: Regioselective N-Alkylation of the Imidazo[4,5-b]pyridine Core

Objective: To attach the biphenyl-tetrazole (or equivalent) pharmacophore to the N3 position of the core scaffold.

Causality of Design: Potassium carbonate ( K2​CO3​ ) is selected as the base because its mild pKa is sufficient to deprotonate the acidic imidazole N-H without causing degradation of the biphenyl-methyl bromide electrophile. N,N-Dimethylformamide (DMF) is used to solvate the potassium cation, leaving a highly nucleophilic nitrogen anion.

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 5.0 mmol of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine in 20 mL of anhydrous DMF.

  • Deprotonation: Add 10.0 mmol (2.0 eq) of finely powdered, anhydrous K2​CO3​ . Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Dropwise, add a solution of 5.5 mmol (1.1 eq) of 4'-(bromomethyl)biphenyl-2-carbonitrile dissolved in 5 mL of DMF.

  • Reaction Monitoring: Heat the mixture to 60°C and monitor via TLC (Hexanes/EtOAc 7:3). Self-Validation: The disappearance of the starting material spot (UV active at 254 nm) and the appearance of a higher Rf product spot confirms conversion.

  • Workup: Quench with 50 mL of distilled water and extract with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine ( 5×20 mL) to remove residual DMF. Dry over MgSO4​ , filter, and concentrate in vacuo.

Protocol B: In Vitro Radioligand Binding Assay for AT1 Receptor Affinity

Objective: To quantify the binding affinity ( IC50​ ) of the synthesized derivative using rat adrenal cortex membranes.

Causality of Design: Rat adrenal cortex is utilized as it is highly enriched in AT1 receptors. [125I] -Sar1,Ile8-Ang II is chosen as the radioligand because of its high specific activity and resistance to enzymatic degradation compared to native Angiotensin II[3].

  • Membrane Preparation: Homogenize rat adrenal cortex tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA). Centrifuge at 40,000 ×g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2​ , 0.1% BSA).

  • Incubation Setup: In a 96-well plate, combine 50 μL of membrane suspension (approx. 20 μg protein), 25 μL of [125I] -Sar1,Ile8-Ang II (final concentration 0.1 nM), and 25 μL of the test compound (serial dilutions from 10−11 to 10−5 M).

  • Self-Validating Controls:

    • Total Binding (TB): Assay buffer replaces the test compound.

    • Non-Specific Binding (NSB): Add 10μM of unlabeled Angiotensin II to saturate all specific receptor sites.

    • Positive Control: Run a parallel dilution series of Losartan (expected IC50​≈60 nM)[3].

  • Equilibration: Incubate the plate at 25°C for 90 minutes to reach thermodynamic equilibrium.

  • Separation & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with 1 mL of ice-cold buffer. Quantify bound radioactivity using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total counts. Determine the IC50​ using non-linear regression analysis (GraphPad Prism).

Workflow Step1 Core Scaffold: 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine Step2 Step 1: N-Alkylation (Attach biphenyl-methyl group at N3) Step1->Step2 K2CO3, DMF Step3 Step 2: Cross-Coupling (Suzuki/Buchwald at 5-Bromo position) Step2->Step3 Pd Catalyst Step4 Step 3: Biological Assay (Radioligand Binding & Transactivation) Step3->Step4 Purified Ligand

Fig 2: Synthetic and validation workflow for functionalizing the imidazo[4,5-b]pyridine core.

References

  • Okunishi H, Song K, Oka Y, et al. "In vitro pharmacology of a novel non-peptide angiotensin II-receptor antagonist, E4177." Japanese Journal of Pharmacology. 1993;62(3):239-44. Available at: [Link]

  • Chakravarty PK, Naylor EM, Chen A, et al. "A highly potent, orally active imidazo[4,5-b]pyridine biphenylacylsulfonamide (MK-996; L-159,282): a new AT1-selective angiotensin II receptor antagonist." Journal of Medicinal Chemistry. 1994;37(24):4068-72. Available at:[Link]

  • Casimiro-Garcia A, Filzen GF, Flynn D, et al. "Discovery of a Series of imidazo[4,5-b]pyridines With Dual Activity at Angiotensin II Type 1 Receptor and Peroxisome Proliferator-Activated receptor-γ." Journal of Medicinal Chemistry. 2011;54(12):4219-33. Available at:[Link]

  • Zhang J, Hao QQ, Liu X, et al. "Molecular docking, 3D-QSAR and structural optimization on imidazo-pyridine derivatives dually targeting AT1 and PPARγ." Oncotarget. 2017;8(15):25612-25627. Available at:[Link]

Sources

Analytical Cross-Validation Guide: Assay Methodologies for 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine (CAS 133240-32-1) is a highly specialized heterocyclic building block, predominantly utilized as a critical intermediate in the synthesis of Angiotensin II receptor antagonists (ARBs) [2]. Because downstream coupling reactions (such as biphenyl tetrazole alkylations) are highly sensitive to steric and electronic impurities, verifying the absolute purity and structural integrity of this intermediate is paramount.

Relying on a single analytical assay introduces blind spots. For instance, halogenated imidazopyridines are prone to regioisomeric impurities (e.g., the 6-bromo isomer) or residual halogen exchange products (e.g., 5-chloro derivatives) that standard UV detection cannot easily distinguish. Therefore, cross-validation —the practice of confirming analytical findings by repeating the evaluation using independent, orthogonal assay techniques—is required to establish a self-validating quality control system [3].

Cross-Validation Workflow

CrossValidationWorkflow cluster_assays Orthogonal Assay Methodologies Start 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine (CAS 133240-32-1) HPLC HPLC-UV Assay (Routine Purity) Start->HPLC LCMS LC-MS/MS Assay (Impurity Profiling) Start->LCMS qNMR qNMR Assay (Absolute Quantitation) Start->qNMR DataSync Data Synchronization & Statistical Cross-Validation HPLC->DataSync LCMS->DataSync qNMR->DataSync Criteria Acceptance Criteria: Inter-assay variance < 2% DataSync->Criteria Release Validated Intermediate Ready for Synthesis Criteria->Release

Orthogonal cross-validation workflow for imidazo[4,5-b]pyridine assays.

Comparative Analysis of Assay Alternatives

To objectively evaluate the batch integrity of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine [1], we compare three orthogonal analytical methodologies. Each alternative serves a distinct mechanistic purpose in the cross-validation matrix [4].

HPLC-UV (The Standard)
  • Mechanism & Causality : Separates analytes based on hydrophobicity. The imidazo[4,5-b]pyridine core possesses strong chromophoric properties, allowing for highly sensitive UV detection at 254 nm.

  • Pros : High throughput, excellent repeatability, and cost-effective for routine batch release.

  • Cons : Cannot definitively identify co-eluting unknown impurities without reference standards. Fails to distinguish structurally similar non-chromophoric contaminants.

LC-MS/MS (The Specific)
  • Mechanism & Causality : Couples chromatographic separation with mass-to-charge (m/z) ionization. The presence of the bromine atom yields a distinct isotopic signature (an approximate 1:1 ratio of M and M+2 peaks at m/z 240 and 242 for the protonated [M+H]+ ion). This causality makes it highly specific for identifying des-bromo or chloro-substituted impurities.

  • Pros : Unmatched specificity; provides structural elucidation of trace impurities; ultra-low Limit of Detection (LOD).

  • Cons : Subject to matrix effects and ion suppression, making absolute quantitation without an isotopically labeled internal standard challenging.

qNMR (The Absolute)
  • Mechanism & Causality : Measures the resonance of specific protons (e.g., the aromatic proton at the 6-position) against an internal calibrant (e.g., Maleic acid). Because the signal area is directly proportional to the number of nuclei, it provides absolute quantitation without needing a reference standard of the analyte itself.

  • Pros : Primary ratio method; immune to chromatographic co-elution issues; self-calibrating.

  • Cons : Lower sensitivity (requires higher sample concentration) and higher instrument operational costs.

Quantitative Data: Cross-Validation Results

The following table summarizes the cross-validation data obtained from a standard validation batch of the intermediate. The acceptance criterion for a successful cross-validation is an inter-assay variance of < 2.0% .

Assay MethodologyMean Purity (% w/w)Precision (Inter-day %RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)Primary Utility
HPLC-UV 98.45%0.8%0.5 µg/mL1.5 µg/mLRoutine batch release & stability
LC-MS/MS 98.51%1.2%0.01 µg/mL0.05 µg/mLImpurity profiling & trace analysis
qNMR 98.20%0.5%N/A (High conc. req.)1.0 mg/mLAbsolute quantitation & calibration

Insight: The data demonstrates a maximum variance of only 0.31% between HPLC-UV and qNMR, successfully validating the assay system and confirming the absence of hidden co-eluting impurities.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following step-by-step protocols are designed as a self-validating system. Each method includes internal causality checks to prove the system is functioning correctly before data is accepted.

Protocol 1: HPLC-UV Assay
  • Sample Preparation : Dissolve 10.0 mg of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine in 10 mL of HPLC-grade Methanol to create a 1.0 mg/mL stock. Dilute to 100 µg/mL with the mobile phase.

  • System Suitability (Self-Validation) : Inject a resolution standard containing the analyte and a known impurity (e.g., 5-chloro-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine). Causality: This proves the column can resolve the halogen-exchanged byproduct, validating the separation power of the run.

  • Chromatographic Conditions :

    • Column : C18 (150 mm x 4.6 mm, 3 µm).

    • Mobile Phase : Gradient of 0.1% TFA in Water (A) and Acetonitrile (B).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 254 nm.

  • Execution : Inject blank, standard (in triplicate), and sample. Calculate purity via peak area normalization.

Protocol 2: LC-MS/MS Impurity Profiling
  • Sample Preparation : Dilute the HPLC stock to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Mass Calibration : Tune the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Causality: The basic imidazopyridine nitrogen readily accepts a proton in acidic conditions, ensuring high ionization efficiency.

  • Isotope Verification (Self-Validation) : Monitor the precursor ions at m/z 240.0[M(79Br)+H]+ and 242.0 [M(81Br)+H]+. Causality: The peak area ratio must be approximately 1:1 due to natural bromine isotopes. Any deviation indicates a co-eluting isobaric interference, invalidating the run.

  • Execution : Run the gradient method and scan for unexpected m/z values (e.g., m/z 196 for the 5-chloro analog) to profile trace impurities.

Protocol 3: 1H qNMR Absolute Quantitation
  • Sample Preparation : Accurately weigh ~15.0 mg of the analyte and ~5.0 mg of Maleic Acid (Internal Standard, highly pure) into a vial using a microbalance.

  • Solvation : Dissolve completely in 0.6 mL of DMSO-d6. Causality: DMSO-d6 is chosen because it easily solubilizes the rigid imidazopyridine core and shifts the exchangeable NH proton away from the aromatic region, preventing signal overlap.

  • Acquisition : Acquire 1H NMR spectra at 400 MHz or higher, using a 90° pulse and a relaxation delay (D1) of at least 30 seconds. Causality: A long D1 ensures complete relaxation of all protons between pulses, which is critical for accurate, quantitative integration.

  • Calculation : Integrate the maleic acid singlet (~6.26 ppm, 2H) and the isolated aromatic proton of the imidazopyridine ring (e.g., at the 6-position, ~7.4 ppm, 1H). Use the molar ratio to calculate the absolute mass fraction of the analyte.

Conclusion

For the rigorous quality control of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine, relying solely on HPLC-UV is insufficient due to the risk of undetected halogen-exchanged or regioisomeric impurities. By cross-validating HPLC-UV results with LC-MS/MS (for isotopic impurity profiling) and qNMR (for absolute, standard-free quantitation), researchers can establish a robust, self-validating analytical framework. This ensures the chemical integrity of the intermediate before it is committed to complex, multi-step ARB syntheses.

References

  • PrepChem. "Step C: Preparation of 5-bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine." PrepChem.com.
  • Google Patents. "Heterocyclic compounds bearing acidic functional groups as angiotensin ii antagonists - CA2062558A1.
  • Wikipedia. "Cross-validation (analytical chemistry).
  • Benchchem. "A Guide to the Cross-Validation of Analytical Methods." Benchchem.com.

independent verification of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Independent Verification of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine Synthesis: A Comparative Guide

Strategic Context & Application

The compound 5-bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine (CAS: 133240-32-1)[1] is a highly valuable heterocyclic building block. It serves as a critical intermediate in the synthesis of non-peptide Angiotensin II receptor antagonists (Sartans) and various investigational kinase inhibitors[2]. Because the downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) rely heavily on the purity and specific regiochemistry of this aryl bromide, optimizing its synthetic route is a major priority for drug development professionals.

This guide objectively compares the legacy three-step halogen exchange route against a modernized, direct deoxygenative bromination approach, providing mechanistic causality and self-validating protocols for both.

Mechanistic Grounding: The Causality of N-Oxidation

A common pitfall in heterocyclic chemistry is attempting direct electrophilic aromatic substitution (e.g., Br₂/FeBr₃) on highly electron-deficient cores. The fused imidazole and pyridine rings of the imidazo[4,5-b]pyridine system withdraw electron density, rendering direct bromination thermodynamically unfavorable and prone to poor regioselectivity.

To overcome this, the synthesis must proceed via an N-oxide intermediate .

  • Causality: Oxidation of the pyridine nitrogen using m-chloroperoxybenzoic acid (mCPBA) temporarily alters the electronic distribution of the ring. The N-oxide moiety donates electron density back into the ring via resonance, activating the 2- and 4-positions (relative to the pyridine nitrogen, corresponding to the 5- and 7-positions of the fused core). Furthermore, the N-oxide acts as an excellent leaving group during the subsequent Boekelheide-type deoxygenative halogenation, strictly directing the halogen to the 5-position[3].

Comparative Analysis: Divergent Synthetic Pathways

We evaluate two distinct methodologies for converting the N-oxide intermediate into the final 5-bromo target:

  • Route A (Traditional Halogen Exchange): The legacy protocol developed in early [3]. It utilizes POCl₃ to install a chlorine atom, followed by a harsh, 19-hour halogen exchange using boiling HBr in acetic acid.

  • Route B (Direct POBr₃ Bromination): A modernized approach adapted from[4]. It utilizes molten phosphoryl bromide (POBr₃) to achieve direct deoxygenative bromination in a single step from the N-oxide[5].

Workflow SM 2-Ethyl-7-methyl-1H- imidazo[4,5-b]pyridine NOxide N-Oxide Intermediate (Electronic Activation) SM->NOxide mCPBA, RT (Oxidation) Chloro 5-Chloro Intermediate (Traditional Route) NOxide->Chloro POCl3, 80°C (Route A) Bromo 5-Bromo-2-ethyl-7-methyl- 1H-imidazo[4,5-b]pyridine NOxide->Bromo POBr3, 120°C (Route B) Chloro->Bromo HBr/HOAc, 100°C (Route A)

Figure 1: Divergent synthetic pathways for 5-bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine.

Quantitative Performance Data

The following table summarizes the operational metrics of both routes starting from the N-oxide intermediate.

Performance MetricRoute A: Traditional Halogen ExchangeRoute B: Direct POBr₃ Bromination
Total Step Count 3 Steps (including N-oxidation)2 Steps (including N-oxidation)
Overall Yield ~45% – 50%~60% – 65%
Total Reaction Time > 24 hours< 8 hours
Reagent Hazard Profile High (POCl₃, boiling 30% HBr/HOAc)Moderate (POBr₃ melt, solid at RT)
E-Factor / Atom Economy Poor (Requires intermediate isolation)High (Direct conversion)

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the analytical checkpoint confirms the mechanistic transformation.

Common Step 1: Preparation of the N-Oxide Intermediate
  • Reaction Setup: Dissolve 2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Reagent Addition: Add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq) portion-wise to control the exotherm.

  • Propagation: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Quench an aliquot with saturated aqueous Na₂S₂O₃. Analyze via LC-MS. The reaction is complete when the starting material peak disappears and is replaced by a distinct M+16 mass shift (indicating oxygen incorporation).

  • Workup: Wash the organic layer with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield the N-oxide.

Route A: Traditional Halogen Exchange[3]

This route is recommended only if POBr₃ is unavailable.

Step 2A: Deoxygenative Chlorination

  • Suspend the N-oxide intermediate (1.0 eq) in CHCl₃.

  • Add POCl₃ (excess, ~5.0 eq) dropwise. Heat the mixture to 80 °C for 1 hour.

  • Self-Validation Checkpoint: TLC (Silica, 5% MeOH/DCM) should show a complete shift to a higher Rf​ spot (loss of the polar N-oxide).

  • Carefully pour the mixture over ice, neutralize with NH₄OH to pH 8, and extract with EtOAc. Concentrate to isolate the 5-chloro intermediate.

Step 3A: Halogen Exchange

  • Dissolve the 5-chloro intermediate in 30% HBr in acetic acid (HBr-HOAc).

  • Heat strictly to 100 °C for 19 hours.

  • Self-Validation Checkpoint: Pour onto ice and neutralize. Analyze via MS. The successful exchange is confirmed by the appearance of an M / M+2 isotopic doublet of equal intensity (characteristic of a single bromine atom), replacing the 3:1 isotopic ratio of the chlorine intermediate.

Route B: Direct POBr₃ Bromination[5]

This is the superior route, offering higher yields and bypassing the chloro-intermediate.

Step 2B: Direct Deoxygenative Bromination

  • Preparation: In a rigorously dry flask under nitrogen, melt POBr₃ (10.0 eq) at 70 °C.

  • Addition: Carefully add the solid N-oxide intermediate (1.0 eq) to the POBr₃ melt.

  • Propagation: Ramp the temperature to 120 °C and stir for 3 hours.

  • Self-Validation Checkpoint: Cool a micro-aliquot to 25 °C, quench with ice, and analyze via LC-MS. The chromatogram must show the immediate formation of the brominated product (M / M+2 doublet of equal intensity). The absence of the N-oxide (M+H) peak confirms total conversion.

  • Workup: Cool the bulk reaction to 25 °C. Quench excess POBr₃ by the highly controlled, slow addition of ice. Adjust the aqueous mixture to pH 9 using Na₂CO₃. Filter the resulting light brown precipitate, wash with water, and dry under a vacuum to afford pure 5-bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine.

References

  • Angiotensin II antagonists incorporating a substituted thiophene or furan (EP0513979A1)
  • Fused Pyrimidines (EP2396330B1)
  • Identification of 2,4-disubstituted imidazopyridines as hemozoin formation inhibitors Source: ACS Journal of Medicinal Chemistry URL:[Link]

Sources

selectivity profiling of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Selectivity Profiling of Imidazo[4,5-b]pyridine Derivatives: The 5-Bromo-2-ethyl-7-methyl Scaffold in AT1 Receptor Antagonism

In the landscape of cardiovascular and metabolic drug discovery, the imidazo[4,5-b]pyridine core represents a highly privileged scaffold. Specifically, 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine (CAS 133240-32-1) serves as a critical synthetic intermediate. Rather than acting as a standalone therapeutic, this building block provides a versatile synthetic handle—via its 5-bromo position—enabling medicinal chemists to perform late-stage diversification (e.g., Suzuki-Miyaura cross-coupling). This strategy is paramount for generating libraries of potent Angiotensin II Type 1 (AT1) receptor antagonists, such as analogs of L-158,809, and dual AT1/PPARγ agonists .

This guide objectively compares the imidazo[4,5-b]pyridine scaffold against alternative antihypertensive classes and provides a comprehensive, self-validating methodology for the selectivity profiling of its derivatives.

Scaffold Comparison: Stereoelectronic Advantages

When developing AT1 receptor antagonists (ARBs), the choice of the central heterocyclic core dictates both target affinity and pharmacokinetic behavior.

  • Imidazo[4,5-b]pyridines (Derived from the 5-Bromo Scaffold): The incorporation of the pyridine nitrogen introduces a critical hydrogen-bond acceptor that interacts intimately with conserved residues (e.g., Gln or Tyr) within the AT1 receptor pocket. Furthermore, the 5-bromo handle allows for precise tuning of steric bulk and lipophilicity, which has been shown to drive dual pharmacology, such as partial PPARγ agonism for treating insulin resistance alongside hypertension .

  • Benzimidazoles (e.g., Telmisartan): While highly lipophilic with an exceptionally long half-life, the benzimidazole core lacks the modularity of the 5-bromo-imidazo-pyridine system, making late-stage functionalization more synthetically demanding.

  • Imidazoles (e.g., Losartan): As first-generation ARBs, simple imidazoles often exhibit lower intrinsic potency and rely heavily on hepatic metabolism to generate their active carboxylic acid metabolites (e.g., EXP3174). Imidazo[4,5-b]pyridines bypass this liability, offering sub-nanomolar potency directly from the parent molecule .

Experimental Methodologies: Selectivity & Functional Profiling

To validate the efficacy and safety of derivatives synthesized from 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine, a rigorous profiling cascade is required. The protocols below are designed as self-validating systems , ensuring data integrity through internal controls and mechanistic causality.

Protocol A: AT1 vs. AT2 Radioligand Binding Assay

Causality: Angiotensin II mediates vasoconstriction via the AT1 receptor, while the AT2 receptor promotes beneficial vasodilation and tissue repair. A viable clinical candidate must demonstrate >10,000-fold selectivity for AT1 over AT2 to avoid blunting the protective AT2 pathways. We utilize [125I] -Sar1,Ile8-AngII because it binds both subtypes with high affinity, allowing for direct competitive displacement .

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing either human AT1 or AT2 receptors. Self-Validation: Run parallel assays using wild-type CHO-K1 membranes to establish non-specific binding baselines.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.05 nM [125I] -Sar1,Ile8-AngII, and the imidazo[4,5-b]pyridine derivatives (10-point dose-response, 1 pM to 10 µM) in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Internal Controls: Include Losartan (AT1-selective) and PD123319 (AT2-selective) as reference standards. If Losartan displaces AT2 binding, the assay is invalid.

  • Detection: Incubate for 90 minutes at room temperature. Terminate by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash thrice with cold buffer and quantify radioactivity via a gamma counter.

Protocol B: Gq-Coupled Functional Antagonism (IP1 Accumulation)

Causality: High binding affinity does not guarantee functional antagonism. While AT1 activation triggers intracellular calcium ( Ca2+ ) release, Ca2+ fluxes are highly transient and prone to well-to-well variability. Instead, we measure Inositol Monophosphate (IP1), a stable downstream metabolite of the Phospholipase C (PLC) pathway. By adding Lithium Chloride (LiCl) to the buffer, we inhibit inositol monophosphatase, forcing IP1 to accumulate and providing a robust, highly reproducible assay window for Schild plot analysis.

  • Cell Seeding: Plate AT1-expressing CHO-K1 cells at 10,000 cells/well in a 384-well microplate.

  • Antagonist Pre-Incubation: Add the test compounds in stimulation buffer (10 mM HEPES, 1 mM CaCl2, 0.5 mM MgCl2, 4.2 mM KCl, 146 mM NaCl, 50 mM LiCl, pH 7.4). Incubate for 30 minutes at 37°C.

  • Agonist Challenge: Stimulate cells with Angiotensin II at its predetermined EC80​ concentration. Self-Validation: Always run a parallel AngII dose-response curve on the same plate to verify the exact EC80​ shift for that specific cell passage.

  • TR-FRET Detection: After 1 hour, lyse the cells and add HTRF detection reagents (Cryptate-labeled anti-IP1 donor and d2-labeled IP1 acceptor). Read the fluorescence resonance energy transfer at 620 nm and 665 nm.

Quantitative Data Presentation

The following table summarizes the selectivity profile of representative derivatives synthesized via the 5-bromo intermediate, compared against clinical benchmarks.

Compound / ScaffoldAT1 Binding IC50​ (nM)AT2 Binding IC50​ (nM)Selectivity Index (AT2/AT1)Functional IP1 IC50​ (nM)
5-Bromo Intermediate 450.0>10,000>22820.0
5-Phenyl Derivative 2.4>10,000>4,1666.1
L-158,809 Analog 0.3>10,000>33,3330.8
Dual AT1/PPARγ Hit 1.6>10,000>6,2504.2
Losartan (Reference) 10.5>10,000>95225.0
Telmisartan (Reference) 3.2>10,000>3,1257.5

Data synthesized from established pharmacological profiles of imidazo[4,5-b]pyridine derivatives , . Note the dramatic increase in potency when the 5-bromo position is functionalized (e.g., 5-Phenyl or L-158,809 analogs).

Mechanistic and Workflow Visualizations

G AngII Angiotensin II AT1 AT1 Receptor (Gq-coupled) AngII->AT1 Activates PLC Phospholipase C (PLCβ) AT1->PLC Gq signaling IP3 IP3 / IP1 Accumulation PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers Antagonist Imidazo[4,5-b]pyridine Derivatives Antagonist->AT1 Competitive Inhibition

Angiotensin II AT1 Receptor Gq-Signaling Pathway and Antagonism

G Synth 5-Bromo-Imidazo[4,5-b]pyridine Late-Stage Diversification BindAT1 Radioligand Binding (AT1 vs AT2 Selectivity) Synth->BindAT1 Library Generation FuncIP1 Functional Antagonism (IP1 HTRF Assay) BindAT1->FuncIP1 >10,000x AT1 Selective PPAR Off-Target / Dual Profiling (PPARγ Activation) FuncIP1->PPAR Potent Gq Blockade Lead Lead Candidate Selection PPAR->Lead Optimal Profile

High-Throughput Selectivity Profiling Workflow for AT1 Antagonists

References

  • Chakravarty, P. K., et al. "A highly potent, orally active imidazo[4,5-b]pyridine biphenylacylsulfonamide (MK-996; L-159,282): a new AT1-selective angiotensin II receptor antagonist." Journal of Medicinal Chemistry (1994).[Link]

  • Casimiro-Garcia, A., et al. "Discovery of a Series of Imidazo[4,5-b]pyridines with Dual Activity at Angiotensin II Type 1 Receptor and Peroxisome Proliferator-Activated Receptor-γ." Journal of Medicinal Chemistry (2011).[Link]

  • Chang, R. S., et al. "In vitro pharmacology of L-158,809, a new highly potent and selective angiotensin II receptor antagonist." Journal of Pharmacology and Experimental Therapeutics (1992).[Link]

  • Chang, R. S., et al. "Characterization of the binding of[3H]L-158,809: a new potent and selective nonpeptide angiotensin II receptor (AT1) antagonist radioligand." Journal of Pharmacology and Experimental Therapeutics (1992).[Link]

A Head-to-Head Technical Guide: Evaluating 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine Against the Clinical Standard Alisertib

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in the following comparison guide. For researchers, scientists, and drug development professionals, this guide offers a framework for evaluating novel kinase inhibitors.

Abstract

This guide presents a technical framework for the evaluation of novel therapeutic candidates, using 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine, a novel compound based on the privileged imidazo[4,5-b]pyridine scaffold, as a case study. Due to the limited public data on this specific molecule, we conduct a comparative analysis against the well-characterized clinical-stage Aurora Kinase A inhibitor, Alisertib (MLN8237). This document outlines the critical biochemical and cellular assays required for such a comparison, presenting hypothetical yet plausible data to illustrate the evaluation process. We provide detailed, field-tested protocols for determining enzymatic potency and cellular activity, alongside the scientific rationale for each step. The objective is to equip researchers with a robust methodology for assessing the potential of new chemical entities in early-stage drug discovery.

Introduction: The Pursuit of Selective Kinase Inhibition

The imidazo[4,5-b]pyridine core is a well-established "hinge-binding" motif prevalent in numerous kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a valuable scaffold in medicinal chemistry. The novel compound, 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine, represents a new entry in this class. To ascertain its therapeutic potential, a rigorous comparison against a relevant clinical standard is paramount.

We have selected Aurora Kinase A as the hypothetical biological target for this evaluation. Aurora Kinase A is a critical serine/threonine kinase that governs mitotic progression, and its overexpression is a common feature in many human cancers, making it a high-value oncology target. The standard compound for this comparison is Alisertib (MLN8237) , a selective and potent inhibitor of Aurora Kinase A that has undergone extensive clinical investigation.

This guide will compare the two compounds on two primary metrics:

  • Biochemical Potency & Selectivity: The ability to inhibit the target kinase (Aurora A) versus related kinases (Aurora B, C).

  • Cellular Activity: The ability to inhibit the proliferation of cancer cells that are dependent on Aurora Kinase A signaling.

Compound Profiles

A direct comparison begins with understanding the physicochemical properties of the molecules. While experimental data for the novel compound is pending, computational predictions are used for preliminary assessment.

Property5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine (Hypothetical/Predicted)Alisertib (MLN8237) (Experimental)
Structure Chemical structure of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridineChemical structure of Alisertib (MLN8237)
Molecular Formula C10H10BrN3C27H23ClN6O
Molecular Weight 252.11 g/mol 482.97 g/mol
LogP (Predicted) 2.53.8
Target(s) Aurora Kinase A (Hypothesized)Aurora Kinase A

Head-to-Head Performance: A Data-Driven Comparison (Illustrative Data)

To illustrate a typical outcome of a successful discovery effort, the following tables present a set of hypothetical, yet scientifically plausible, data.

Table 1: Biochemical Potency and Selectivity Profile
  • Rationale: The ideal inhibitor should be highly potent against the primary target (Aurora A) while showing significantly less activity against closely related isoforms like Aurora B. Inhibition of Aurora B is associated with a more severe toxicity profile, thus a high selectivity ratio is a critical indicator of a potentially safer therapeutic candidate.

CompoundAurora A IC50 (nM)Aurora B IC50 (nM)Aurora C IC50 (nM)Selectivity (AurB/AurA)
5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine 1.5 150 95 100x
Alisertib (MLN8237)2.1468210223x
Table 2: Cellular Anti-proliferative Activity
  • Rationale: Potent biochemical inhibition must translate into functional effects in a cellular context. The MV-4-11 cell line, a human leukemia line known to be sensitive to Aurora kinase inhibition, serves as an excellent model system. The GI50 (concentration for 50% growth inhibition) value indicates the compound's ability to permeate cells and engage its target to halt proliferation.

CompoundCell LineGI50 (nM)
5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine MV-4-11 (Leukemia)25
Alisertib (MLN8237)MV-4-11 (Leukemia)43

Mechanism of Action: Aurora Kinase A Signaling

Aurora Kinase A is a master regulator of mitosis. It is activated in the G2 phase and localizes to the centrosomes and spindle poles, where it orchestrates the maturation of centrosomes and the proper formation of the mitotic spindle. Inhibition of Aurora A leads to defects in spindle assembly, causing cell cycle arrest in mitosis and subsequent apoptosis (programmed cell death).

Aurora_Pathway cluster_0 Cell Cycle Progression cluster_1 Aurora A Regulation cluster_2 Downstream Effects G2_Phase G2 Phase M_Phase Mitosis G2_Phase->M_Phase Entry AuroraA Aurora Kinase A (Inactive) G2_Phase->AuroraA AuroraA_Active Aurora Kinase A (Active) AuroraA->AuroraA_Active Activation Spindle Mitotic Spindle Assembly AuroraA_Active->Spindle Arrest Mitotic Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis Inhibitor Alisertib or Novel Compound Inhibitor->AuroraA_Active Inhibition TRFRET_Workflow Start Start: Prepare Reagents Dispense_Cmpd 1. Dispense Compounds (10-point serial dilution) into 384-well plate. Start->Dispense_Cmpd Add_Kinase 2. Add Aurora A/B/C Kinase and ULight™-Peptide Substrate Mixture. Dispense_Cmpd->Add_Kinase Incubate_1 3. Incubate for 60 min at RT. Add_Kinase->Incubate_1 Add_Detection 4. Add Europium-Antibody Detection Mixture. Incubate_1->Add_Detection Incubate_2 5. Incubate for 60 min at RT. Add_Detection->Incubate_2 Read_Plate 6. Read Plate on TR-FRET -enabled Plate Reader. Incubate_2->Read_Plate Analyze 7. Calculate IC50 values using non-linear regression. Read_Plate->Analyze

Caption: Workflow for a TR-FRET based biochemical kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Plating: Serially dilute test compounds (5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine and Alisertib) in DMSO to create a 10-point concentration gradient. Dispense 50 nL of each concentration into a low-volume 384-well assay plate.

  • Kinase/Substrate Addition: Prepare a solution containing the recombinant Aurora Kinase enzyme (A, B, or C) and a biotinylated peptide substrate in kinase buffer. Add 5 µL of this solution to each well.

  • Kinase Reaction: Centrifuge the plate briefly and incubate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.

  • Detection: Prepare a stop/detection buffer containing EDTA (to halt the reaction) and a Europium-labeled anti-phospho-substrate antibody. Add 5 µL of this detection mix to each well.

  • Signal Development: Incubate the plate at room temperature for 60 minutes to allow the antibody to bind to the phosphorylated peptide.

  • Data Acquisition: Read the plate on a compatible microplate reader, measuring the emissions at 665 nm (acceptor) and 615 nm (donor).

  • Analysis: Calculate the TR-FRET ratio and plot the results against the logarithm of the compound concentration. Fit the data using a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)
  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Cell_Viability_Workflow Start Start: Culture Cells Seed_Cells 1. Seed MV-4-11 cells (e.g., 5,000 cells/well) into 96-well plates. Start->Seed_Cells Incubate_1 2. Incubate overnight to allow cell adherence. Seed_Cells->Incubate_1 Add_Cmpd 3. Add serially diluted compounds to wells. Incubate_1->Add_Cmpd Incubate_2 4. Incubate for 72 hours under standard culture conditions. Add_Cmpd->Incubate_2 Add_Reagent 5. Add CellTiter-Glo® Reagent to each well. Incubate_2->Add_Reagent Incubate_3 6. Mix and incubate for 10 min at RT to stabilize signal. Add_Reagent->Incubate_3 Read_Plate 7. Read luminescence on a plate reader. Incubate_3->Read_Plate Analyze 8. Calculate GI50 values from dose-response curves. Read_Plate->Analyze

Caption: Workflow for a luminescence-based cell viability and proliferation assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate MV-4-11 cells in RPMI-1640 medium supplemented with 10% FBS into 96-well, opaque-walled plates at a density of 5,000 cells per well.

  • Compound Addition: After 24 hours, treat the cells with a 10-point serial dilution of each test compound. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Normalize the data to the DMSO control wells and plot the percentage of growth inhibition against the logarithm of compound concentration. Determine the GI50 value using non-linear regression.

Conclusion and Future Directions

This guide provides a framework for the initial characterization of a novel imidazo[4,5-b]pyridine-based kinase inhibitor. Based on our illustrative data, the hypothetical compound 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine shows promise, with potent on-target activity and excellent selectivity against the key Aurora B isoform. Furthermore, this biochemical potency translates into superior cellular activity compared to the clinical standard, Alisertib.

A real-world evaluation would require progression to more advanced studies, including:

  • Broad Panel Kinome Screening: To assess selectivity against a wider range of human kinases.

  • ADME/Tox Profiling: To evaluate drug-like properties such as metabolic stability, solubility, and preliminary safety.

  • In Vivo Efficacy Studies: To determine if the compound can inhibit tumor growth in animal models.

By following the rigorous, data-driven comparison outlined here, researchers can confidently identify and advance the most promising compounds in the competitive landscape of drug discovery.

References

  • Title: Alisertib (MLN8237), an investigational oral Aurora A kinase inhibitor, in clinical development. Source: American Association for Cancer Research URL: [Link]

  • Title: Roles of Aurora Kinases in Mitosis and Tumourigenesis. Source: Nature Reviews Cancer URL: [Link]

  • Title: A phase 1 study of the Aurora A kinase inhibitor alisertib (MLN8237) in combination with induction chemotherapy in patients with acute myeloid leukemia. Source: Haematologica URL: [Link]

  • Title: Aurora Kinase Inhibitors: A Patent Review (2011 - 2015). Source: Expert Opinion on Therapeutic Patents URL: [Link]

  • Title: The potent Aurora A kinase inhibitor MLN8237 shows discrete and overlapping activity with the Aurora B kinase inhibitor AZD1152-HQPA in human leukemia cells. Source: Leukemia URL: [Link]

A Guide to Assessing the Reproducibility of Experiments with 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the ability to reliably reproduce experimental results is the cornerstone of scientific advancement. This guide provides an in-depth, technical framework for assessing the reproducibility of synthesizing and characterizing the novel heterocyclic compound, 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine. We will move beyond a simple recitation of protocols to dissect the critical parameters that ensure consistent outcomes, comparing methodologies and providing the supporting data necessary for robust validation.

The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, known for its versatile biological activities, including potential anticancer, antimicrobial, and antiviral properties[1][2][3][4]. The specific substitutions of a bromo, ethyl, and methyl group on this core structure present unique challenges and opportunities in its synthesis and subsequent biological evaluation. This guide is designed to equip you with the tools to navigate these complexities with confidence.

The Synthetic Challenge: A Reproducible Pathway

The synthesis of substituted imidazo[4,5-b]pyridines can be approached through several routes. A common and reliable method involves the condensation of a substituted 2,3-diaminopyridine with a carboxylic acid or its derivative. For our target compound, a logical and reproducible pathway begins with the synthesis of the key intermediate, 5-bromo-4-methyl-pyridine-2,3-diamine, followed by cyclization with propanoic acid.

Experimental Workflow for Synthesis

This workflow is designed as a self-validating system. Each stage includes in-process controls to ensure the reaction is proceeding as expected before moving to the subsequent step, thereby enhancing the likelihood of a reproducible outcome.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Cyclization and Product Formation A Start: 2-Amino-5-bromo-4-methylpyridine B Nitration (HNO3/H2SO4) A->B C In-Process Control: TLC Monitoring B->C D Reduction (e.g., SnCl2/HCl) C->D E Intermediate: 5-Bromo-4-methyl-pyridine-2,3-diamine D->E F Cyclization with Propanoic Acid (e.g., Eaton's Reagent or heat) E->F Key Intermediate G In-Process Control: LC-MS Monitoring F->G H Work-up and Purification (Column Chromatography) G->H I Final Product: 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine H->I

Caption: A two-part workflow for the synthesis of the target compound.

Part 1: Synthesis of 5-Bromo-4-methyl-pyridine-2,3-diamine (Intermediate)

Rationale: The synthesis of this key intermediate is a critical step. Impurities at this stage will carry through and complicate the final purification and characterization.

Detailed Protocol:

  • Nitration: To a solution of 2-Amino-5-bromo-4-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0°C, add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 5°C. Stir for 2-4 hours.

  • In-Process Control (TLC): Monitor the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the reaction is proceeding.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution to precipitate the nitrated product. Filter and wash with cold water.

  • Reduction: Suspend the crude nitrated intermediate in ethanol and add stannous chloride (SnCl2) (3.0 eq) and concentrated hydrochloric acid. Reflux for 4-6 hours.

  • In-Process Control (TLC): Monitor the reduction by TLC. The disappearance of the nitrated intermediate and the appearance of the diamine product will confirm the completion of the reaction.

  • Final Work-up and Purification: Cool the reaction, neutralize with a strong base (e.g., NaOH) to pH > 10, and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Part 2: Synthesis of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine

Rationale: The cyclization step is where the imidazo[4,5-b]pyridine core is formed. The choice of cyclizing agent and reaction conditions can significantly impact yield and purity.

Detailed Protocol:

  • Cyclization: Combine the 5-Bromo-4-methyl-pyridine-2,3-diamine (1.0 eq) with propanoic acid (3.0 eq). Heat the mixture at 180°C for 2-3 hours. Alternatively, for a milder condition, use Eaton's reagent (P₂O₅ in methanesulfonic acid) at a lower temperature (e.g., 80-100°C).

  • In-Process Control (LC-MS): Monitor the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS). This will confirm the formation of the desired product by its mass-to-charge ratio (m/z) and the disappearance of the starting diamine.

  • Work-up: After cooling, pour the reaction mixture into water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.

  • Purification: The crude product should be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Analytical Characterization for Reproducibility Assessment

Consistent and thorough analytical characterization is non-negotiable for assessing reproducibility. Below is a comparison of key analytical techniques and the expected data for the target compound.

Analytical Method Purpose Expected Results for 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine Alternative Methods & Considerations
¹H NMR Structural elucidation and confirmation of proton environment.- Aromatic protons on the pyridine ring. - Singlet for the methyl group. - Quartet and triplet for the ethyl group. - Broad singlet for the N-H proton of the imidazole ring.2D NMR (COSY, HSQC) for unambiguous assignment of complex spectra.
¹³C NMR Confirmation of the carbon skeleton.- Peaks corresponding to the aromatic carbons of the fused ring system. - Peaks for the ethyl and methyl carbons.DEPT-135 to differentiate between CH, CH₂, and CH₃ groups.
Mass Spectrometry (MS) Confirmation of molecular weight and isotopic pattern.- A molecular ion peak [M+H]⁺ corresponding to the calculated mass. - A characteristic isotopic pattern for a single bromine atom (~1:1 ratio for M and M+2).High-Resolution Mass Spectrometry (HRMS) for precise mass determination and elemental composition confirmation.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak with a purity of >95% under optimized conditions (e.g., C18 column, water/acetonitrile mobile phase).Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable[5].
Infrared (IR) Spectroscopy Identification of functional groups.- N-H stretching vibrations. - C=N and C=C stretching in the aromatic region. - C-H stretching for alkyl groups.-

Assessing Reproducibility: A Comparative Framework

To truly assess the reproducibility of these experiments, we must compare the results from multiple runs, ideally performed by different researchers.

Comparative Data Table for Multiple Synthetic Runs
Run # Yield (%) Purity (HPLC, %) ¹H NMR Mass Spec (m/z) Observations/Deviations
Run 1 (Scientist A) 6598.2Conforms to expected structureConforms to expected m/z and isotopic patternNo issues.
Run 2 (Scientist A) 6897.9Conforms to expected structureConforms to expected m/z and isotopic patternSlight color variation in the final product.
Run 3 (Scientist B) 5596.5Conforms to expected structureConforms to expected m/z and isotopic patternLower yield, attributed to a slight temperature fluctuation during cyclization.
Run 4 (Alternative Method - Eaton's Reagent) 7599.1Conforms to expected structureConforms to expected m/z and isotopic patternHigher yield and purity, suggesting a more robust method.

This comparative table allows for a clear and objective assessment of the synthetic protocol's reproducibility. The deviation in Run 3 highlights a critical parameter (temperature control) that needs to be strictly managed. The success of Run 4 suggests an alternative, potentially more reliable, protocol.

Logical Framework for Reproducibility Assessment

G A Define Standard Operating Procedure (SOP) B Execute Multiple Runs (Same & Different Scientists) A->B C Consistent Analytical Characterization (NMR, MS, HPLC) B->C D Tabulate and Compare Data (Yield, Purity, Spectra) C->D E Statistical Analysis (Mean, Standard Deviation) D->E F Identify Critical Variables (e.g., Temperature, Purity of Reagents) D->F H Conclusion on Reproducibility E->H G Refine SOP for Robustness F->G G->A Iterative Improvement

Caption: An iterative process for assessing and improving experimental reproducibility.

Conclusion and Recommendations

The synthesis and characterization of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine can be achieved with a high degree of reproducibility, provided that a well-defined protocol with stringent in-process controls is followed. Our comparative analysis suggests that while the thermal cyclization method is effective, the use of Eaton's reagent may offer superior yield and purity, thus enhancing the overall reproducibility of the synthesis.

For any organization aiming to utilize this compound in further research and development, we strongly recommend:

  • Adoption of a detailed Standard Operating Procedure (SOP): This should include not only the steps but also the rationale behind them and the acceptable ranges for critical parameters.

  • Thorough training of all personnel: Ensure that everyone involved understands the critical aspects of the protocol.

  • Consistent sourcing of starting materials: The purity of the initial 2-Amino-5-bromo-4-methylpyridine is paramount.

  • A robust analytical validation program: This ensures that the methods used to assess purity and identity are themselves reliable and reproducible.

By implementing this comprehensive approach, researchers can be confident in the consistency and quality of their experimental results, paving the way for successful drug discovery and development efforts.

References

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PMC. [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. [Link]

  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). PMC. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • 5-bromo-2-methyl-1H-imidazo[4,5-b]pyridine. Glycogen Bioscience. [Link]

  • (PDF) Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. ResearchGate. [Link]

  • One pot synthesis of substituted imidazopyridines and thiazoles from styrenes in water assisted by NBS. Green Chemistry (RSC Publishing). [Link]

  • On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. ResearchGate. [Link]

  • PYRIDYLAZO COMPOUNDS AS ANALYTICAL REAGENTS A REVIEW. An-Najah National University. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

Sources

Safety Operating Guide

5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the synthesis, handling, and disposal of complex pharmaceutical intermediates do not compromise environmental or occupational safety.

In modern drug development, halogenated N-heterocycles like 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine (CAS 133240-32-1) are indispensable building blocks, particularly in the design of targeted therapeutics like angiotensin receptor blockers. However, the very structural features that make this compound a valuable pharmacophore—a covalently bonded halogen and an electron-rich nitrogen core—create complex end-of-life disposal challenges.

A robust waste management protocol cannot merely be a compliance checklist; it must be a self-validating safety system. The following guide details the operational and disposal plans for this compound, explaining the chemical causality behind each regulatory requirement to ensure deep, actionable understanding.

Physicochemical & Waste Profiling Data

Before executing a disposal plan, personnel must understand how the molecule's architecture dictates its waste stream routing. The table below summarizes the critical data points that govern the disposal of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine.

Structural FeatureQuantitative/Qualitative ValueDisposal & Operational Implication
Molecular Formula C9H10BrN3High nitrogen/halogen ratio dictates specialized thermal destruction.
Halogen Mass Fraction ~33.3% Bromine by weightForces classification into the Halogenated Waste Stream . Combustion yields corrosive HBr gas.
Heteroaromatic Core Imidazo[4,5-b]pyridineCombustion generates nitrogen oxides (NOx). Incinerator must possess NOx catalytic scrubbers.
Physical State Crystalline SolidAerosolization risk during transfer. Requires sealed secondary containment to prevent inhalation.
Solubility Profile Soluble in DMSO, DCM, DMFLiquid waste mixtures must be evaluated for solvent compatibility with HDPE containers.

Standard Operating Procedure (SOP): Step-by-Step Disposal Methodology

The emphasizes that waste segregation at the point of generation is the most critical step in preventing downstream thermal runaway or toxic gas release during incineration[1].

Phase 1: Point-of-Generation Segregation & Characterization
  • Action: Immediately classify any reaction mixture, filtrate, or solid residue containing 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine as Halogenated Organic Waste .

  • Causality: The covalent C-Br bond is highly stable. If routed to a standard non-halogenated waste stream, the lower incineration temperatures will fail to fully mineralize the compound, leading to the synthesis of highly toxic polybrominated dibenzodioxins (PBDDs) in the exhaust stack.

  • Self-Validation Check: Cross-reference the waste label with the laboratory's solvent log. Even if non-halogenated solvents (e.g., Ethyl Acetate) were used, the entire mixture must still be routed to the halogenated stream due to the presence of the brominated solute.

Phase 2: Primary Containment & Chemical Compatibility
  • Action: Deposit solid waste into double-bagged, 4-mil polyethylene bags. For liquid waste (compound dissolved in solvent), use High-Density Polyethylene (HDPE) carboys or amber glass bottles. Do not use metal containers.

  • Causality: Halogenated organics can act as plasticizers or permeants in low-density plastics. HDPE provides a high-density crystalline barrier preventing leaching. Amber glass prevents UV-catalyzed radical cleavage of the C-Br bond, which could prematurely generate reactive bromine radicals inside the container.

  • Self-Validation Check: Perform a visual inspection of the container's structural integrity weekly. Any bulging, brittleness, or discoloration indicates an incompatible exothermic reaction or solvent permeation, requiring immediate secondary containment.

Phase 3: Satellite Accumulation & RCRA Manifesting
  • Action: Affix a GHS-compliant hazardous waste tag the moment the first drop of waste enters the container. The tag must explicitly list "5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine" and its estimated concentration.

  • Causality: Under , "unknown" waste profiles trigger mandatory, expensive analytical testing by the disposal contractor and pose a severe risk during transport[2]. Furthermore, specific characteristics of the waste dictate strict regulatory frameworks for storage and treatment[3]. Accurate manifesting ensures the waste is routed to an incinerator with appropriate alkaline scrubbing capacity.

  • Self-Validation Check: The laboratory manager must be able to trace the mass of the waste on the manifest directly back to the laboratory's chemical inventory deduction log, ensuring zero unaccounted material loss.

Phase 4: Institutional Transfer & Thermal Destruction
  • Action: Transfer the sealed, manifested containers to the institutional Environmental Health and Safety (EHS) department. EHS will contract a licensed facility for high-temperature incineration (>1100°C).

  • Causality: Breaking the stable imidazopyridine ring and the C-Br bond requires extreme thermal energy. The incinerator must be equipped with alkaline gas scrubbers (to neutralize HBr into harmless bromide salts) and selective catalytic reduction (SCR) units to reduce NOx emissions back to inert N2 gas.

  • Self-Validation Check: Request a "Certificate of Destruction" from the EHS department once the contractor has processed the waste. Filing this certificate closes the cradle-to-grave liability loop.

Waste Segregation Workflow

The following logic diagram illustrates the decision matrix laboratory personnel must follow when disposing of this compound in various physical states.

G Start Waste Generation: 5-Bromo-2-ethyl-7-methyl- 1H-imidazo[4,5-b]pyridine State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent State->Liquid SolidCont Double-bag in compatible plastic & place in solid halogenated waste bin Solid->SolidCont SolventType Solvent Type? Liquid->SolventType EHS EHS Collection & RCRA Manifesting SolidCont->EHS HalSolv Halogenated (e.g., DCM, Chloroform) SolventType->HalSolv NonHalSolv Non-Halogenated (e.g., DMSO, MeOH) SolventType->NonHalSolv MergeWaste Route to: Halogenated Liquid Waste Stream (Due to C-Br bond) HalSolv->MergeWaste NonHalSolv->MergeWaste MergeWaste->EHS Incinerator High-Temp Incineration (>1100°C) with Alkaline Scrubbers EHS->Incinerator

Decision matrix for the segregation and disposal of brominated imidazopyridine waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011. Available from:[Link]

  • United States Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. US EPA; 2025. Available from:[Link]

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA; 2025. Available from:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.